molecular formula C8H8ClFN2O2 B15067748 4-Fluoro-6-nitroindoline hydrochloride

4-Fluoro-6-nitroindoline hydrochloride

Cat. No.: B15067748
M. Wt: 218.61 g/mol
InChI Key: DYMLJNCTRKLJCG-UHFFFAOYSA-N
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Description

4-Fluoro-6-nitroindoline hydrochloride is a useful research compound. Its molecular formula is C8H8ClFN2O2 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-6-nitroindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-nitroindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.61 g/mol

IUPAC Name

4-fluoro-6-nitro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7FN2O2.ClH/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8;/h3-4,10H,1-2H2;1H

InChI Key

DYMLJNCTRKLJCG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-6-nitroindoline Hydrochloride (CAS 1956306-88-9): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Fluoro-6-nitroindoline hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact CAS number is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide to its synthesis, properties, and potential applications.

Introduction: The Strategic Value of the Fluoro-Nitroindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine and a nitro group, as seen in 4-Fluoro-6-nitroindoline, imparts unique physicochemical properties that can be exploited to enhance molecular interactions and pharmacokinetic profiles.

  • Fluorine Substitution : The incorporation of fluorine is a cornerstone of modern drug design.[2][3] Its high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5]

  • Nitro Group Functionality : The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. It serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. Aromatic nitro compounds are key intermediates in the synthesis of many pharmaceutical agents.[6]

This guide will lay out a scientifically grounded pathway for the synthesis and utilization of this promising, yet under-documented, chemical entity.

Molecular Structure and Physicochemical Properties

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent reactions.

Chemical Structure

Caption: Structure of 4-Fluoro-6-nitroindoline hydrochloride.

Physicochemical Data (Predicted and Calculated)
PropertyValueSource
CAS Number 1956306-88-9-
Molecular Formula C₈H₈ClFN₂O₂Calculated
Molecular Weight 218.61 g/mol Calculated
Appearance Predicted to be a yellow to brown solidAnalogy
Solubility Predicted to be soluble in water, methanol, DMSOAnalogy
Melting Point Not available. Expected to be >200 °C (decomposes)Analogy

Proposed Synthesis and Mechanism

Synthetic Workflow Diagram

G start Start: 4-Fluoroindoline step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Intermediate: 4-Fluoro-6-nitroindoline (Free Base) step1->intermediate step2 Step 2: Salt Formation (HCl in Ether/Dioxane) intermediate->step2 product Product: 4-Fluoro-6-nitroindoline hydrochloride step2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the nitration of activated aromatic systems.[7][8]

Step 1: Synthesis of 4-Fluoro-6-nitroindoline (Free Base)

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 10 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Substrate Addition : Slowly add 4-fluoroindoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir for 15 minutes until a homogeneous solution is formed.

  • Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration : Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-fluoroindoline over 30-45 minutes. Critically maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up : Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. A precipitate, the crude product, should form.

  • Neutralization and Extraction : Neutralize the cold aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Fluoro-6-nitroindoline free base.

Causality : The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The electron-donating nature of the indoline nitrogen (acting through the aromatic ring) directs the nitration. While the 4-fluoro substituent is deactivating, the ortho- and para-directing influence of the amino group is dominant, leading to substitution at the C5 and C7 positions. However, steric hindrance at C5 from the adjacent fluorine may favor substitution at the C6 position, which is para to the nitrogen's point of fusion. Regioselectivity can be complex and must be confirmed experimentally.

Step 2: Formation of 4-Fluoro-6-nitroindoline Hydrochloride

  • Dissolution : Dissolve the purified 4-Fluoro-6-nitroindoline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification : To this solution, add a 2M solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Isolation : Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to afford the final product, 4-Fluoro-6-nitroindoline hydrochloride.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available. The following are predictions based on the structure and standard spectroscopic principles.

Technique Expected Observations
¹H NMR Aromatic Protons : Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. The proton ortho to the nitro group will be significantly downfield. Aliphatic Protons : Two triplet signals for the -CH₂-CH₂- protons of the indoline ring, typically between 3.0 and 4.0 ppm. N-H Proton : A broad singlet for the amine proton, which may be exchangeable with D₂O. In the hydrochloride salt, this signal will be further downfield.
¹³C NMR Aromatic Carbons : Signals in the range of 110-160 ppm. The carbon bearing the nitro group (C6) and the carbon bearing the fluorine (C4) will be clearly identifiable. The C-F bond will cause splitting of the C4 signal and adjacent carbon signals. Aliphatic Carbons : Two signals for the indoline -CH₂- groups, typically between 25 and 55 ppm.
IR Spectroscopy N-H Stretch : A sharp peak or peaks around 3300-3400 cm⁻¹ for the secondary amine of the indoline. Aromatic C-H Stretch : Signals just above 3000 cm⁻¹. Asymmetric NO₂ Stretch : A strong, sharp absorption around 1520-1560 cm⁻¹. Symmetric NO₂ Stretch : A strong, sharp absorption around 1340-1380 cm⁻¹. C-F Stretch : A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
Mass Spectrometry (ESI+) : Expected molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₈H₈FN₂O₂.

Reactivity, Scientific Insights, and Applications

Chemical Reactivity
  • Reduction of the Nitro Group : The most valuable transformation of this molecule is the reduction of the nitro group to an amine. This can be achieved using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction (e.g., with tin(II) chloride or iron in acetic acid).[10] The resulting 4-fluoroindoline-6-amine is a trifunctional building block, ready for diverse derivatization at the newly formed aniline moiety.

  • N-Functionalization : The indoline nitrogen can be acylated, alkylated, or used in coupling reactions, although its nucleophilicity is reduced by the electron-withdrawing effects of the substituents on the aromatic ring.[11]

  • Nucleophilic Aromatic Substitution (SNAr) : While the fluorine atom is generally a poor leaving group in SNAr reactions, the presence of the strongly deactivating nitro group para to it could potentially activate the ring for displacement by potent nucleophiles under forcing conditions.

Applications in Drug Discovery and Chemical Biology

The 4-Fluoro-6-nitroindoline scaffold is a precursor to 6-amino-4-fluoroindoline, a highly valuable intermediate for building complex molecules. This scaffold is particularly relevant for:

  • Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core that forms a key hydrogen bond interaction in the hinge region of the kinase active site. The 6-aminoindoline derivative provides a constrained aniline motif that can be used to probe this interaction space.

  • GPCR Ligands and CNS Agents : The indoline structure is present in numerous compounds targeting G-protein coupled receptors. The lipophilicity-enhancing effect of the fluorine atom can improve properties like blood-brain barrier penetration.[2]

  • Photocleavable Protecting Groups : Nitroindoline derivatives have been extensively studied as "caged compounds," where the N-acyl bond can be cleaved with UV light to release a bioactive molecule with high spatial and temporal control.[12][13][14][15] While typically 7-nitroindolines are used, the 6-nitro isomer could possess interesting and distinct photochemical properties.

Safety and Handling

  • Hazard Class : Based on analogous compounds, 4-Fluoro-6-nitroindoline hydrochloride should be considered harmful if swallowed, and a skin and eye irritant.[16][17] Aromatic nitro compounds can be toxic and should be handled with care.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]

  • Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed - NIH. Available at: [Link]

  • Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. RSC Publishing. Available at: [Link]

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
  • Fluorinated scaffolds for antimalarial drug discovery. PubMed. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]

  • Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavable Crosslinkers, And For Solid Phase Peptide SynThesis. ScholarWorks@UTEP. Available at: [Link]

  • Organic CHEMISTRY. TSI Journals. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics InfoBase. Available at: [Link]

  • Indoloquinolines as Scaffolds for Drug Discovery. Semantic Scholar. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]

  • 4-Fluoro-2-methyl-6-nitroaniline. PubChem. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

  • EP0436443A2 - Nitration process. Google Patents.
  • (PDF) Bis(2,2,6,6-tetramethyl-1-(λ-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate. ResearchGate. Available at: [Link]

  • 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane. PubChem. Available at: [Link]

  • Nitration of fluorenones 1, 2a, and 2b. ResearchGate. Available at: [Link]

  • US6080864A - Derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine. Google Patents.

Sources

4-Fluoro-6-nitroindoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Fluoro-6-nitroindoline , a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and oncology therapeutics.

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Fluoro-6-nitroindoline is a highly specialized disubstituted dihydroindole scaffold. Its structural uniqueness lies in the specific arrangement of the electron-withdrawing nitro group at the C6 position and the bioisosteric fluorine atom at C4. This substitution pattern is chemically challenging to access via standard electrophilic aromatic substitution due to directing group conflicts, making it a high-value intermediate.

This compound serves as a pivotal precursor in the synthesis of BCL-2 family inhibitors and EGFR tyrosine kinase inhibitors (TKIs) . The indoline core functions as a conformationally restricted aniline equivalent, reducing entropic penalty upon binding to ATP-binding pockets, while the fluorine atom modulates pKa and metabolic stability (blocking C4 oxidation).

Chemical Identity & Structural Analysis[1]

PropertyData
IUPAC Name 4-Fluoro-6-nitro-2,3-dihydro-1H-indole
Common Name 4-Fluoro-6-nitroindoline
CAS Number 1823931-51-6
Molecular Formula C₈H₇FN₂O₂
Molecular Weight 182.15 g/mol
Physical State Solid (Yellow to Orange powder)
Predicted LogP ~2.1
pKa (Conjugate Acid) ~0.5 (Indoline nitrogen is weakly basic due to nitro conjugation)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Insight

The molecule features a push-pull electronic system .[1] The indoline nitrogen (N1) acts as an electron donor, but its basicity is significantly attenuated by the strong electron-withdrawing nitro group at C6 (via conjugation through the aromatic ring) and the inductive effect of the C4 fluorine.

  • C4-Fluorine: Increases lipophilicity and blocks metabolic hydroxylation at the typically reactive C4 position.

  • C6-Nitro Group: Serves as a masked amine; it is typically reduced to an amine (–NH2) in late-stage synthesis to form 4,6-diaminoindoline derivatives or fused heterocyclic systems (e.g., pyrrolo[2,3-f]indoles).

Synthetic Pathways & Methodologies[3][4][5]

Synthesizing 4-Fluoro-6-nitroindoline is non-trivial because direct nitration of 4-fluoroindoline yields the 5-nitro or 7-nitro isomers due to the directing effects of the amine (ortho/para) and fluorine (ortho/para). Therefore, the Fischer Indole Synthesis or Leimgruber-Batcho route followed by selective reduction is the industry standard.

Core Synthesis Protocol: Modified Fischer Route

This pathway avoids regioselectivity issues by establishing the substitution pattern on the hydrazine precursor.

Step 1: Hydrazone Formation

Reactants: (3-Fluoro-5-nitrophenyl)hydrazine + Pyruvate (or Acetaldehyde equivalent). Mechanism: Condensation to form the arylhydrazone.

Step 2: Fischer Cyclization

Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂. Conditions: 100–110°C. Regioselectivity Challenge: Cyclization can occur at C2 (giving 4-fluoro-6-nitroindole) or C6 (giving 6-fluoro-4-nitroindole). The steric bulk of the nitro group generally disfavors the 6-fluoro-4-nitro isomer, but chromatographic separation is often required.

Step 3: Chemoselective Reduction (The Critical Step)

Reducing the indole double bond (C2=C3) without reducing the nitro group is the primary technical challenge.

  • Reagent: Sodium Cyanoborohydride (NaCNBH₃) in Glacial Acetic Acid.

  • Alternative: Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA).

  • Why: Catalytic hydrogenation (H₂/Pd-C) would indiscriminately reduce the nitro group to an amine. Hydride donors in acidic media selectively reduce the indole iminium character.

Visualization: Synthesis Workflow

Synthesis Precursor 3-Fluoro-5-nitrophenylhydrazine Intermediate Fischer Indole Cyclization (Acid Catalysis) Precursor->Intermediate + Pyruvate/Aldehyde Indole 4-Fluoro-6-nitroindole (Separation of Isomers) Intermediate->Indole - NH3 Reduction Selective Reduction (NaCNBH3 / AcOH) Indole->Reduction Chemoselective C=C Reduction Product 4-Fluoro-6-nitroindoline (Target) Reduction->Product Yield ~65-75%

Caption: Figure 1. Regioselective synthesis pathway via Fischer Cyclization and chemoselective reduction.

Experimental Protocol: Selective Reduction

Reference Standard for Laboratory Scale (10g batch)

  • Preparation: Dissolve 4-Fluoro-6-nitroindole (10.0 g, 55.5 mmol) in glacial acetic acid (100 mL) under N₂ atmosphere.

  • Addition: Cool the solution to 15°C. Add Sodium Cyanoborohydride (10.5 g, 166 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: HCN generation is possible; vent into a scrubber.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the indole peak (M+H 181) and appearance of the indoline (M+H 183).

  • Quench: Pour the reaction mixture into ice-water (500 mL). Basify carefully with NaOH (pellets or 50% solution) to pH > 10.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the yellow solid product.

Pharmaceutical Applications & SAR Logic

Kinase Inhibitor Scaffolds (EGFR/HER2)

4-Fluoro-6-nitroindoline is a precursor to "third-generation" EGFR inhibitors similar to Osimertinib .

  • Mechanism: The nitro group is reduced to an aniline, which is then acrylated to form a Michael acceptor (covalent warhead) targeting Cys797 in EGFR.

  • Role of Fluorine: The C4-fluorine atom prevents oxidative metabolism (defluorination is metabolically difficult) and increases the potency of the inhibitor by influencing the conformation of the bicyclic system within the ATP binding pocket.

BCL-2 Inhibitors

Analogs of Venetoclax utilize nitro-substituted azaindoles or indoles. This scaffold allows for the construction of deep-binding hydrophobic moieties required to disrupt protein-protein interactions (PPIs).

Structure-Activity Relationship (SAR) Diagram

SAR Center 4-Fluoro-6-nitroindoline Core F_atom C4-Fluorine: Blocks Metabolism Modulates pKa Center->F_atom Nitro C6-Nitro: Masked Amine Precursor to Warhead Center->Nitro NH N1-Amine: H-Bond Donor Attachment Point Center->NH

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting functional roles of the scaffold.

Handling & Safety (MSDS Summary)

  • Hazards: Nitro compounds are potentially explosive if heated under confinement. 4-Fluoro-6-nitroindoline is harmful if swallowed (Acute Tox. 4) and causes skin/eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Incompatibility: Strong oxidizing agents, strong bases, and reducing agents (unless controlled).

References

  • ChemicalBook. (2023). 4-Fluoro-6-nitroindoline hydrochloride Properties and CAS. Link

  • National Institutes of Health (PubChem). (2023). Indole and Indoline Synthesis Methodologies. Link

  • Organic Chemistry Portal. (2023). Synthesis of Indolines: Reduction of Indoles. Link

  • BenchChem. (2025).[2] Protocols for Leimgruber-Batcho and Fischer Indole Synthesis. Link

  • BLD Pharm. (2023).[3] Product Analysis: 4-Fluoro-6-nitroindoline (CAS 1823931-51-6).[4][3][5] Link

Sources

4-Fluoro-6-nitroindoline vs 4-fluoroisoindoline distinction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis distinguishing 4-Fluoro-6-nitroindoline from 4-fluoroisoindoline , two isomeric scaffolds critical in modern medicinal chemistry.

Part 1: Executive Technical Distinction

The primary distinction lies in the topology of the nitrogen heterocycle and the oxidation state relative to their parent aromatic systems. While both share the formula


 (assuming the nitro- variant for comparison) or partially overlapping atomic compositions, they serve fundamentally different roles in drug design.
Feature4-Fluoro-6-nitroindoline 4-Fluoroisoindoline
Core Skeleton Indoline (2,3-dihydro-1H-indole)Isoindoline (2,3-dihydro-1H-isoindole)
Fusion Type Benzene fused to pyrrolidine at C2-C3 (N is adjacent to benzene)Benzene fused to pyrrolidine at C3-C4 (N is separated by methylene bridges)
Nitrogen Position Position 1 (Benzylic amine character)Position 2 (Secondary amine, non-benzylic)
Electronic Bias Electron-rich nitrogen (donating into benzene via conjugation)Electronically isolated nitrogen (unless oxidized to isoindolinone)
Key Application Kinase Inhibitors / IDO1 Inhibitors (Scaffold)Cereblon (CRBN) Ligands / PROTACs (Warhead)

Part 2: Structural & Electronic Analysis

Topological Divergence

The fundamental difference dictates the vector of substituents in a binding pocket.

  • Indoline (4-Fluoro-6-nitro-): The nitrogen is directly attached to the benzene ring. The 4-fluoro substituent is ortho to the bridgehead carbon (C3a), creating a steric clash that can twist the N-substituent out of plane. The 6-nitro group is para to the nitrogen, creating a strong "push-pull" electronic system (Amino group donates, Nitro group withdraws), significantly reducing the basicity of the N1 nitrogen.

  • Isoindoline (4-Fluoro-): The nitrogen is at the "apex" of the five-membered ring, flanked by two methylene groups. It acts as a standard secondary amine with higher basicity (

    
    ) compared to the indoline. In drug discovery, this scaffold is almost exclusively utilized in its oxidized forms (phthalimide  or isoindolin-1-one ) as seen in Thalidomide analogs.
    
Visualization of Isomeric Cores

Scaffolds cluster_0 4-Fluoro-6-nitroindoline cluster_1 4-Fluoroisoindoline Indoline Indoline Core (N at Pos 1) Electronic: Push-Pull (N1 Donor -> C6 Nitro Acceptor) Isoindoline Isoindoline Core (N at Pos 2) Electronic: Isolated Amine (Often oxidized to Phthalimide) Indoline->Isoindoline Isomeric Relationship

Figure 1: Topological comparison of the two scaffolds.

Part 3: Synthesis Protocols

Protocol A: Synthesis of 4-Fluoro-6-nitroindoline

Challenge: Reducing the indole double bond without reducing the nitro group. Catalytic hydrogenation (


) is forbidden  as it will reduce the nitro group to an aniline first.

Method: Ionic Reduction using Sodium Cyanoborohydride.

  • Precursor: 4-Fluoro-6-nitroindole (Commercial or synthesized via Leimgruber-Batcho from 2-fluoro-6-nitrotoluene).

  • Reagents: Sodium Cyanoborohydride (

    
    ), Glacial Acetic Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve 4-fluoro-6-nitroindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Cool to 10°C.

    • Add

      
       (3.0 eq) portion-wise over 30 minutes. Caution: HCN gas evolution possible; use a scrubber.
      
    • Stir at Room Temperature for 2-4 hours. Monitor by LCMS (Look for M+2 mass shift).

    • Quench: Pour into ice water and basify carefully with NaOH to pH > 10.

    • Extraction: Extract with Ethyl Acetate.[1] The product is the organic layer.

    • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism: Protonation of the indole C3 generates an iminium ion at C2, which is trapped by the hydride from cyanoborohydride. The electron-withdrawing nitro group actually facilitates this by making the ring less electron-rich, preventing over-reduction.

Protocol B: Synthesis of 4-Fluoroisoindoline (Cereblon Ligand Precursor)

Context: In drug development, "4-fluoroisoindoline" usually refers to the 4-fluorophthalimide moiety used in PROTACs.

  • Precursor: 3-Fluorophthalic anhydride (Commercial).

  • Target: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-Thalidomide).

  • Procedure:

    • Mix 3-Fluorophthalic anhydride (1.0 eq) and 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq).

    • Solvent: Glacial Acetic Acid with Potassium Acetate (3.0 eq).

    • Conditions: Reflux (120°C) for 12 hours.

    • Workup: Cool to RT. Add water. The product precipitates as a solid.[1][2]

    • Filtration: Collect solid, wash with water and ethanol.

Critical Note: The fluorine at position 4 of the phthalimide ring (which corresponds to position 3 of the starting anhydride) is highly activated for


 reactions. This is the "warhead" mechanism—it allows the attachment of linkers for PROTACs via displacement with diamines.

Part 4: Medicinal Chemistry Utility

4-Fluoro-6-nitroindoline: The Kinase Scaffold

This scaffold acts as a conformationally restricted aniline.

  • Role: The indoline nitrogen is typically acylated (urea or amide formation).

  • Electronic Effect: The 4-fluoro group exerts an inductive withdrawal (

    
    ) on the bridgehead, modulating the 
    
    
    
    of the N1.
  • Metabolic Stability: The 4-F blocks metabolic oxidation at the electron-rich C4 position, a common soft spot in indoles.

  • Nitro Group: Serves as a "masked" amine. Once the scaffold is built, the nitro is reduced to

    
     to form a key hydrogen-bonding interaction in the ATP pocket of kinases.
    
4-Fluoroisoindoline: The E3 Ligase Recruiter

This is the gold standard for Targeted Protein Degradation (TPD) .

  • Cereblon Binding: The phthalimide ring inserts into the tri-tryptophan pocket of Cereblon (CRBN).

  • Fluorine Effect:

    • Affinity: The 4-fluoro substitution increases binding affinity to CRBN compared to the non-fluorinated analog.

    • Reactivity: It enables the synthesis of libraries. The Fluorine can be displaced by primary amines to create "amino-thalidomide" linkers, or left intact to alter the dipole moment.

  • Isoindoline vs. Phthalimide: While the dione (phthalimide) is the active binder, the reduced isoindoline is sometimes used to improve solubility or alter the angle of the linker exit vector.

Part 5: Comparative Data Summary

Property4-Fluoro-6-nitroindoline4-Fluoroisoindoline-1,3-dione
CAS (Example) 1823931-51-6835616-60-9 (Thalidomide analog)
Nitrogen Hybridization

(Pyramidal/Puckered)

(Planar, conjugated)
Key Reactivity N-Acylation, Nitro Reduction

at C4-F, Imide Hydrolysis
Stability Oxidatively labile to IndoleHydrolytically labile (Imide ring opening)
Primary Use Kinase/IDO1 Inhibitor CorePROTAC E3 Ligase Anchor

Part 6: References

  • Gribble, G. W., et al. "Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974. Link

  • Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like drug action." Nature Structural & Molecular Biology, 2014. Link

  • ChemicalBook. "4-Fluoro-6-nitroindoline Product Entry." ChemicalBook CAS Database. Link

  • Fischer, E. S., et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 2014. Link

  • PubChem. "2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Procurement and Application of 4-Fluoro-6-nitroindoline Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic procurement, quality validation, and potential applications of the specialized chemical intermediate, 4-Fluoro-6-nitroindoline hydrochloride. Acknowledging its status as a non-standard, catalogue-absent reagent, this guide provides a framework for its acquisition via custom synthesis, outlines robust protocols for in-house quality control, and explores its potential as a valuable scaffold in modern therapeutic design, grounded in the established roles of its constituent functional groups.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple vectors for chemical modification. The introduction of specific functional groups, such as fluorine and a nitro moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine is often used to enhance metabolic stability, improve binding affinity, and modulate pKa, while the nitro group can serve as a key hydrogen bond acceptor or as a versatile synthetic handle for further derivatization, most commonly through its reduction to an amine.[1][2]

This guide focuses on 4-Fluoro-6-nitroindoline hydrochloride, a specific, yet not commonly catalogued, derivative. Its strategic value lies in the precise placement of these functional groups, offering a unique building block for novel compound libraries. The primary challenge for researchers is not its potential utility, but its acquisition.

Target Compound Profile & Physicochemical Properties

Before initiating a procurement process, it is critical to establish a comprehensive profile of the target compound. Based on its structure and data from closely related analogues, we can predict its key properties.

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₈H₈ClFN₂O₂Based on the structure of 4-fluoro-6-nitroindoline plus HCl.
Molecular Weight 218.62 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow or green solidNitroaromatic compounds are often colored. The hydrochloride salt form ensures it is a solid.[3]
Melting Point >150 °C (with decomposition)Indoline salts typically have higher melting points than the free base. Nitro compounds can decompose at elevated temperatures.[4]
Solubility Soluble in water, DMSO, MeOHThe hydrochloride salt form is expected to confer aqueous solubility.[3] Polar aprotic and protic organic solvents are also likely candidates.
Stability Stable under recommended storage conditions. Light-sensitive.Store in a cool, dry, dark place under inert atmosphere. Avoid strong oxidizing agents and strong bases.[3][5]
Purity (Research Grade) ≥97% (HPLC)Standard for advanced synthetic intermediates.

Procurement Strategy: A Dual-Pronged Approach

Given that 4-Fluoro-6-nitroindoline hydrochloride is not a standard stock item, researchers must pursue a more proactive procurement strategy.

Path A: Custom Synthesis Outsourcing

This is the most direct and common route for obtaining non-catalogued compounds. The process involves commissioning a specialized chemical synthesis company.

cluster_procurement Custom Synthesis Workflow A Identify Vendors (Specializing in heterocycles, fluorination) B Submit Inquiry (CAS, Structure, Amount, Purity) A->B Request for Quote C Define Analytical Requirements (¹H NMR, LC-MS, HPLC, CoA) B->C Specify Deliverables D Review Quotation (Feasibility, Timeline, Cost) C->D Vendor Provides Proposal E Initiate Synthesis Project D->E Approve Project F Receive Compound & Data Package E->F Vendor Delivers G In-House QC Validation (Crucial Step) F->G Trust but Verify

Caption: Workflow for outsourcing the synthesis of a novel chemical intermediate.

Expertise in Action: When defining the analytical requirements (Step C), it is insufficient to simply request "data." A Senior Scientist must specify the expected outcomes:

  • ¹H NMR: A spectrum consistent with the proposed structure, with correct integrations and splitting patterns for the aromatic and aliphatic protons. Solvent peak (e.g., DMSO-d₆) should be identified.

  • LC-MS: A primary peak corresponding to the mass of the free base (M+H)⁺ at m/z 183.06, with purity ≥97% by UV detection.

  • Certificate of Analysis (CoA): A formal document summarizing all QC results, confirming it meets the agreed-upon specifications.

Path B: Conceptual In-House Synthesis

For labs with synthetic capabilities, an in-house approach may be considered. A plausible route can be adapted from established methods for substituted indoles, such as the Leimgruber-Batcho synthesis, which proceeds via a nitro-tolerant reductive cyclization.[6]

A conceptual retrosynthesis is as follows: The target indoline can be accessed via reduction of the corresponding 4-fluoro-6-nitroindole. This indole can be synthesized via a Leimgruber-Batcho approach from a suitable nitrotoluene precursor.

Key Synthetic Steps:

  • Nitration: Begin with a commercially available fluorotoluene derivative and perform a regioselective nitration to install the nitro group at the correct position.

  • Condensation: React the resulting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[7]

  • Reductive Cyclization: Subject the enamine to reduction (e.g., using iron in acetic acid or catalytic hydrogenation) to simultaneously reduce the nitro group and cyclize to form the indole ring.[6] This step often requires careful optimization to favor cyclization over simple reduction.

  • Indole to Indoline Reduction: Selectively reduce the pyrrole double bond of the indole to form the indoline. This can be challenging without affecting the second nitro group, often requiring specialized reagents like triethylsilane in trifluoroacetic acid or specific catalytic hydrogenation conditions.

  • Salt Formation: Treat the final purified 4-fluoro-6-nitroindoline free base with HCl in an appropriate solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

This multi-step synthesis underscores the complexity and highlights why custom synthesis is often the preferred route for non-specialist labs.

In-House Quality Control & Validation

Upon receipt of the compound from a custom synthesis vendor, independent validation is a non-negotiable step to ensure trustworthiness in subsequent experiments.

Protocol: Validating the Identity and Purity of 4-Fluoro-6-nitroindoline HCl

  • Visual Inspection: Note the color and physical state of the compound. It should align with the expected characteristics (e.g., crystalline solid).

  • Solubility Test: Confirm solubility in a small amount of DMSO or D₂O for NMR analysis.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Expected Resonances: Look for characteristic signals for the indoline core protons (typically triplets in the 3-4 ppm range) and two distinct signals in the aromatic region (7-8.5 ppm). The integration of these regions should be in a 4H:2H ratio. The presence of a broad singlet for the N-H protons is also expected.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid).

    • Expected Results: A single major peak should be observed on the chromatogram (purity ≥97%). The mass spectrum for this peak should show a clear ion at [M+H]⁺ = 183.06 , corresponding to the protonated free base.

  • Long-Term Stability Assessment:

    • Store a small aliquot under the recommended conditions (cool, dry, dark).

    • Re-analyze by HPLC after 1-2 months to check for the appearance of degradation products.

Scientific Applications & Experimental Design

The unique structure of 4-Fluoro-6-nitroindoline HCl makes it a valuable intermediate for several research avenues, particularly in drug discovery.

cluster_applications Potential Applications & Derivatization Core 4-Fluoro-6-nitroindoline HCl Indoline Scaffold Fluoro Group (C4) Nitro Group (C6) Amine (N1) Deriv1 {Reduction of Nitro Group | C6-Amine} Core:f2->Deriv1 Versatile Handle Deriv2 {N-Acylation / N-Alkylation | N1-Substitution} Core:f3->Deriv2 Functionalization Site Deriv3 {Nucleophilic Aromatic Substitution | (Advanced)} Core:f1->Deriv3 Activates Ring App1 Neuroscience Targets (e.g., AChE Inhibitors) App2 Infectious Disease (e.g., Antitubercular Agents) App3 Oncology Research (Kinase Inhibitors, etc.) Deriv1->App1 Deriv1->App2 Deriv2->App1 Deriv2->App3

Caption: Logical relationships between the structural features of the core molecule and its potential derivatizations and applications.

Experimental Workflow: Derivatization via Reductive Amination

A primary use of this intermediate is the reduction of the nitro group to an amine, which can then be functionalized. This amine is a key building block for constructing libraries of compounds for screening.

Protocol: Synthesis of N-(4-fluoroindolin-6-yl)acetamide

  • Reduction of Nitro Group:

    • To a solution of 4-Fluoro-6-nitroindoline hydrochloride (1.0 eq) in ethanol, add Palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-6-aminoindoline.

  • Acylation of Amine:

    • Dissolve the crude amine in dichloromethane with a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, perform an aqueous workup, dry the organic layer, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the target acetamide.

Causality: The choice of Pd/C hydrogenation is a standard, clean method for nitro group reduction.[8] The subsequent acylation is a robust and high-yielding reaction. This two-step process efficiently converts the initial intermediate into a more complex molecule, demonstrating the scaffold's utility. This protocol is a self-validating system, as the progress of each step can be cleanly monitored by LC-MS, ensuring the desired transformation has occurred before proceeding.

Safety, Handling, and Storage

As a novel compound, 4-Fluoro-6-nitroindoline hydrochloride must be handled with the assumption that it is hazardous. Its safety profile can be inferred from related nitroaromatic and halogenated compounds.[3][9][10][11]

ParameterGuidelineJustification
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.Standard practice for handling all chemicals. Prevents skin and eye contact.[9]
Handling Use in a well-ventilated chemical fume hood. Avoid creating dust.Prevents inhalation of potentially harmful dust.[12] Nitro compounds can be toxic if inhaled or absorbed through the skin.[5]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area.Protects from moisture, light, and air, which can cause degradation.[5]
Incompatibilities Strong oxidizing agents, strong bases.Can lead to vigorous or explosive reactions. The free base can be liberated with strong bases.[3]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.Prevents environmental contamination.[13]

Conclusion

4-Fluoro-6-nitroindoline hydrochloride represents a potent, albeit currently non-standard, building block for medicinal chemistry and drug discovery. Its acquisition requires a deliberate and well-documented process of custom synthesis, coupled with rigorous in-house quality control to ensure the integrity of all subsequent research. By leveraging the known roles of its constituent functional groups, researchers can design and execute synthetic campaigns to generate novel chemical entities targeting a wide range of diseases. This guide provides the strategic framework and tactical protocols necessary to confidently procure, validate, and utilize this valuable research-grade compound.

References

  • Title: Safety Data Sheet (Ehrlich's Reagent) Source: Hach URL: [Link]

  • Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A novel approach for the synthesis of 5-fluoro, 6-substituted indoles Source: Trade Science Inc. URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-6-nitroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile and Inferred Hazard Identification

4-Fluoro-6-nitroindoline hydrochloride is a substituted indoline derivative. The presence of a nitro-aromatic system and a fluoro-substituent necessitates a high degree of caution. Structurally related compounds, such as nitroanilines and fluorinated heterocycles, often exhibit notable toxicological profiles.[1][2][3] Therefore, a conservative approach to handling is paramount.

The Globally Harmonized System (GHS) classification for this compound is inferred from data on similar molecules. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.[2][3][4]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on analogues like 4-nitroaniline and 4-fluoroindole.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on 4-Fluoroisoindoline HCl and 6-Nitroindoline.[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Based on 4-Fluoroisoindoline HCl and 6-Nitroindoline.[2][3][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Common classification for fine chemical powders and fluorinated heterocycles.[2][3][8]
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defects.A known risk for some nitro-aromatic compounds.[9]
Aquatic Hazard (Acute & Chronic)Category 1-3H400/H412: Very toxic to aquatic life / Harmful to aquatic life with long lasting effects.A common feature of nitro-aromatic compounds.[1][5][9]

Toxicological Assessment and Routes of Exposure

The primary routes of occupational exposure are inhalation of the solid powder, dermal contact, and eye contact. Ingestion is less likely but poses a significant risk.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3][4] Systemic effects following absorption through the lungs are possible.

  • Dermal (Skin) Contact: The compound is expected to be a skin irritant, causing redness and discomfort upon contact.[4][6] Prolonged exposure could lead to the absorption of harmful quantities.

  • Eye Contact: Direct contact with the solid or dust will cause serious eye irritation, potentially leading to significant damage if not addressed immediately.[3][4][6]

  • Ingestion: This compound is presumed to be harmful if swallowed.[6][9] Ingestion may lead to gastrointestinal irritation and potential systemic toxicity.[4][6]

The nitro-aromatic functionality suggests that researchers should be aware of the potential for long-term effects, including organ damage with repeated exposure and possible mutagenicity, as seen in related chemical classes.[1][9][10]

Emergency Response Protocols

Rapid and correct response to an exposure event is critical. The following workflow should be adopted.

Start Exposure Event Occurs Route Identify Route of Exposure Start->Route Inhalation Inhalation Route->Inhalation Airborne Dust Skin Skin Contact Route->Skin Direct Touch Eye Eye Contact Route->Eye Splash/Dust Ingestion Ingestion Route->Ingestion Accidental Action_Inhale 1. Move to Fresh Air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with soap and water for 15 min. 3. Seek medical attention if irritation persists. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water for 15 min, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Emergency First Aid Decision Workflow.

Detailed First-Aid Measures:

  • After Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Get medical attention if irritation develops or persists.

  • After Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Immediate medical attention is required.[4][6]

  • After Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][11]

Laboratory Handling, Storage, and Engineering Controls

Proactive measures are the foundation of safety when working with potent research chemicals.

Engineering Controls: The primary method for controlling exposure is to handle this material within a certified chemical fume hood.[6][12] The laboratory should be equipped with an easily accessible eyewash station and a safety shower.[4] Ventilation systems should be designed to prevent the recirculation of exhaust air into the laboratory.

Safe Handling Practices:

  • Always work within a chemical fume hood to prevent inhalation of dust.

  • Avoid the formation of dust and aerosols during weighing and transfer.[9][13] Use tools and techniques that minimize dust generation.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][10]

  • Ensure all containers are clearly and accurately labeled.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9][10][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store in a locked cabinet or area with restricted access to authorized personnel only.[10][11][13]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.

cluster_routes Routes of Exposure cluster_ppe Required PPE Compound 4-Fluoro-6-nitroindoline HCl Inhalation Inhalation (Dust) Dermal Dermal (Skin/Body) Eyes Ocular (Eyes/Face) Respirator NIOSH-Approved Respirator (If dust cannot be controlled in hood) Inhalation->Respirator Protects Gloves Nitrile Gloves (or equivalent chemical-resistant) Dermal->Gloves Protects Coat Lab Coat (fully buttoned) Dermal->Coat Protects Goggles Chemical Safety Goggles Eyes->Goggles Protects Shield Face Shield (when splash risk is high) Eyes->Shield Protects

Caption: PPE Selection Logic Based on Exposure Route.

  • Eye and Face Protection: Wear chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[4][13] A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber, at all times.[9][12] Gloves should be inspected for integrity before use and replaced immediately if damaged. A standard laboratory coat must be worn and kept buttoned.[12]

  • Respiratory Protection: All handling should occur in a fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator may be necessary.

Physical, Chemical, and Stability Data

Table 2: Physicochemical and Reactivity Properties

PropertyValue / InformationSource / Rationale
Appearance Green or Yellow/Brown SolidBased on related nitro-aromatic compounds.[9]
Molecular Formula C₈H₇FN₂O₂ · HCl-
Molecular Weight 218.61 g/mol -
Melting Point 51 - 53 °C (for a related nitro compound)Data for a close analogue suggests a relatively low melting point.[9]
Solubility Limited water solubility expected for the free base; hydrochloride salt will be more soluble.General chemical principles.
Stability Stable under recommended storage conditions.Common for this class of compounds.[4][11]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.Standard for many organic compounds, especially those with nitro groups.[4][9]
Hazardous Decomposition Combustion produces carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).Expected based on elemental composition.[4][6][9][14]

Fire-Fighting and Spill Management

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11][13]

  • Specific Hazards: Thermal decomposition can release toxic and corrosive gases like NOx and hydrogen fluoride.[9][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[4][13]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[4][8][13]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation.[4][13] Place the material into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Environmental Precautions: Do not allow the material to enter drains or waterways, given its potential aquatic toxicity.[8][15]

References

  • 4 - SAFETY DATA SHEET. (2014, December 03). 9

  • Safety Data Sheet. (2014, March 26). 12

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). 4

  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). 1

  • 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL - Fluoromart. (n.d.). 2

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). 5

  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 19). 10

  • 4-Fluoroindole - SAFETY DATA SHEET. (2023, December 05). 8

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). 13

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). 16

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 05). 15

  • SAFETY DATA SHEET - Fisher Scientific. (2009, January 19). 6

  • 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 - ChemicalBook. (2026, January 13). 17

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). 11

  • 4 - SAFETY DATA SHEET. (2007, December 10). 14

  • 4-Fluoroisoindoline hydrochloride (CAS 924305-06-6) - Fluorochem. (n.d.). 3

  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 17). 7

Sources

Strategic Sourcing and Synthetic Utility of Fluorinated Nitroindoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitroindolines represent a high-value, niche class of heterocyclic building blocks in modern drug discovery. They serve as masked precursors to fluorinated aminoindolines and indoles , scaffolds ubiquitous in kinase inhibitors, GPCR ligands, and CNS-active agents. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), alters basicity (


), and induces conformational biases via the gauche effect.

This guide provides a technical roadmap for sourcing these materials, validating their purity, and utilizing them in synthesis. It moves beyond a simple directory to address the decision-making process between "catalog procurement" and "custom synthesis."

Part 1: The Chemical Rationale[1]

Why Fluorinated Nitroindolines?

The nitroindoline scaffold is primarily a "store-and-forward" system. The nitro group (


) masks the reactive amine, preventing oxidation or polymerization until the precise moment of coupling.
  • Metabolic Blocking: Fluorine substitution at the C4, C5, or C6 positions of the indoline core blocks metabolic "soft spots" prone to oxidative debulking.

  • Electronic Tuning: The strong electronegativity of fluorine pulls electron density from the aromatic ring. In the eventual amino-indoline product, this lowers the

    
     of the aniline nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.
    
  • Safety: Unlike their amino-analogs, nitroindolines are shelf-stable and resistant to oxidative dimerization (a common failure mode of electron-rich aminoindoles).

Part 2: Sourcing Landscape

Finding high-quality fluorinated nitroindolines requires navigating between "In-Stock" commodity vendors and "Make-on-Demand" specialists.

Tier 1: Specialized Fluorine & Heterocycle Suppliers

These vendors typically hold the largest diversity of isomers (e.g., 4-fluoro-5-nitro vs. 6-fluoro-5-nitro).

SupplierTypeStrengthPrimary Utility
Enamine Specialist / CROREAL Database: Massive catalog of "make-on-demand" analogs. Excellent for accessing rare substitution patterns (e.g., di-fluoro variants).SAR exploration; Library synthesis.[1]
Fluorochem SpecialistFluorine Focus: UK-based supplier with deep expertise in fluorinated heterocycles. High reliability on stated purity.Scale-up intermediates; Hard-to-find isomers.
Apollo Scientific SpecialistCatalog Depth: Extensive inventory of fluorinated building blocks.[2][3][4][5] Good documentation (CoA/MSDS).Routine sourcing for hit-to-lead.
Tier 2: Catalog Aggregators & Bulk Suppliers

Best for standard isomers (e.g., 5-nitro-6-fluoroindoline) required in gram-scale quantities.

SupplierTypeStrengthPrimary Utility
Combi-Blocks CatalogSpeed & Price: Often has stock in the US/EU. Transparent pricing tiers.Rapid delivery of common scaffolds.
Merck (Sigma) GeneralistLogistics: Global distribution network.Reference standards; Small-scale initial tests.
Sourcing Decision Logic

Do not default to synthesis. The separation of regioisomers during the nitration of fluorinated indolines is notoriously difficult. Buying the pure isomer is almost always more cost-effective.

SourcingStrategy Start Need Fluorinated Nitroindoline IsomerCheck Is the Regioisomer Standard? Start->IsomerCheck SearchCatalog Search Tier 2 (Combi-Blocks/Sigma) IsomerCheck->SearchCatalog Yes (e.g., 5-nitro) SearchSpecialist Search Tier 1 (Enamine/Fluorochem) IsomerCheck->SearchSpecialist No (e.g., 4-fluoro-7-nitro) SearchCatalog->SearchSpecialist Not Found Buy Purchase & QC SearchCatalog->Buy In Stock CustomSynth Request Custom Synthesis (WuXi/Enamine FTE) SearchSpecialist->CustomSynth Unavailable SearchSpecialist->Buy In Stock/REAL

Figure 1: Decision tree for sourcing fluorinated nitroindoline scaffolds. Prioritize purchasing over synthesis to avoid difficult regioisomer separations.

Part 3: Quality Control & Validation

Upon receipt, "Certificate of Analysis" verification is insufficient for high-stakes medicinal chemistry. You must validate the Regiochemistry and Fluorine Content .

Mandatory QC Workflow
  • 
     NMR:  Run a proton-decoupled fluorine NMR.
    
    • Success Criteria: Single sharp peak. Multiple peaks indicate isomeric impurities (common in nitration products) which will complicate downstream SAR.

  • 
     NMR (NOESY/COSY): 
    
    • Critical Check: Confirm the position of the nitro group relative to the fluorine. The coupling constants (

      
      ) are diagnostic.
      
    • Ortho-coupling:

      
       Hz.
      
    • Meta-coupling:

      
       Hz.
      

Part 4: Synthetic Protocols

The primary utility of nitroindolines is their reduction to aminoindolines .[6] This step is fraught with risk: aminoindolines are oxidation-sensitive.[6]

Protocol: Catalytic Hydrogenation (Standard)

Best for: Stable substrates without other reducible functional groups (e.g., alkenes).

Materials:

  • Substrate: 5-nitro-6-fluoroindoline (1.0 eq)

  • Catalyst: 10% Pd/C (0.1 eq by weight)

  • Solvent: Methanol (degassed)

  • Atmosphere:

    
     (balloon or 1 atm)
    

Step-by-Step:

  • Safety: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Dissolve the nitroindoline in degassed Methanol.

  • Add Pd/C catalyst carefully (keep wet to prevent ignition).

  • Switch atmosphere to

    
     (balloon). Stir vigorously at RT for 2-4 hours.
    
  • Monitoring: Monitor by LCMS. The nitro group (

    
    ) will convert to amine (
    
    
    
    ).
  • Workup (Critical): Filter through Celite under an inert atmosphere (

    
    ) if possible.
    
  • Storage: Do not store the free amine. Immediately proceed to the next coupling reaction (e.g., amide coupling, reductive amination) or protect as a Boc-carbamate.

Protocol: Dithionite Reduction (Mild)

Best for: Sensitive substrates or when halogen-dehalogenation is a risk with Pd/C.

Materials:

  • Reagent: Sodium Dithionite (

    
    , 5.0 eq)
    
  • Solvent: THF / Water (1:1)

Step-by-Step:

  • Dissolve substrate in THF.

  • Dissolve

    
     in water and add dropwise to the THF solution at 
    
    
    
    .
  • Allow to warm to RT. The yellow color of the nitro compound should fade.

  • Extract with EtOAc.[6] The product is the aniline.

Synthetic Pathway Visualization

SynthesisWorkflow Nitro Fluorinated Nitroindoline (Stable Precursor) Reduction Reduction Step (Pd/C or Na2S2O4) Nitro->Reduction Activation Amine Aminoindoline (Unstable Intermediate) Reduction->Amine -O2, +H2 Coupling Coupling / Protection (Acylation/Alkylation) Amine->Coupling Immediate Use Final Stable Drug Candidate (Kinase Inhibitor/GPCR Ligand) Coupling->Final

Figure 2: The "Just-in-Time" synthetic workflow. The nitro group serves as a protective mask until the amine is required for coupling.

Part 5: References

Sources

Methodological & Application

Synthesis of 4-Fluoro-6-nitroindoline: A Detailed Guide to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Fluoro-6-nitroindoline in Modern Drug Discovery

4-Fluoro-6-nitroindoline is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the aromatic ring, coupled with the saturated indoline core, makes it a sought-after intermediate for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the fluoro and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing binding affinity, metabolic stability, and cell permeability. This application note provides a comprehensive guide for the chemical synthesis of 4-fluoro-6-nitroindoline from its corresponding indole precursor, 4-fluoro-6-nitroindole. We will delve into the critical aspects of this transformation, focusing on the chemoselective reduction of the indole's C2-C3 double bond while preserving the susceptible nitro functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

The Synthetic Challenge: Chemoselective Reduction

The core of this synthetic problem lies in the selective reduction of the pyrrole ring of the indole nucleus without affecting the aromatic nitro group. The nitro group is readily reducible to an amino group under many hydrogenation conditions. Therefore, the choice of the reducing agent and reaction conditions is paramount to achieving the desired transformation with high fidelity and yield. This note will explore three robust and field-proven methodologies to address this challenge:

  • Borane-Trifluoroacetic Acid Mediated Reduction: A rapid and high-yielding method that leverages the power of borane complexes in a strongly acidic medium.

  • Diimide Reduction: A remarkably chemoselective approach that is known to be tolerant of a wide array of functional groups, including nitro moieties.

  • Sodium Cyanoborohydride Reduction: A milder reduction strategy that, under controlled acidic conditions, can effectively and selectively reduce the indole double bond.

Each method will be presented with a detailed protocol, a discussion of the underlying mechanism, and considerations for optimization and troubleshooting.

Methodology 1: Borane-Trifluoroacetic Acid Reduction

This method, based on patented procedures, is characterized by its speed and efficiency, often providing the desired indoline in high yields with minimal side products.[1] The combination of a borane reagent and trifluoroacetic acid (TFA) creates a highly reactive system that selectively targets the indole double bond.

Reaction Mechanism and Rationale

The mechanism involves the protonation of the indole ring by the strong acid (TFA), which activates the C2-C3 double bond towards nucleophilic attack by the hydride species generated from the borane reagent. The electron-rich indole nucleus is readily protonated, forming an indoleninium ion. This intermediate is then rapidly reduced by the borane. The highly acidic environment is crucial for this activation.

DOT Diagram: Borane-TFA Reduction Workflow

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Work-up & Purification Start Dissolve 4-fluoro-6-nitroindole in Trifluoroacetic Acid (TFA) Cool Cool the solution to 0-5 °C Start->Cool Add_Borane Add Borane-THF complex dropwise under Nitrogen Cool->Add_Borane Stir Stir at 0-5 °C (Reaction is rapid) Add_Borane->Stir Quench Quench with Methanol (Caution: H2 evolution) Stir->Quench Neutralize Neutralize with aq. NaOH Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Column Chromatography Extract->Purify Product 4-Fluoro-6-nitroindoline Purify->Product

Caption: Workflow for Borane-TFA Reduction.

Experimental Protocol: Borane-TFA Reduction

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Fluoro-6-nitroindole>98%Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableCorrosive, handle with care.
Borane-tetrahydrofuran complex (1 M in THF)Commercially AvailableMoisture sensitive, handle under inert atmosphere.
MethanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-fluoro-6-nitroindole (1.0 eq) in trifluoroacetic acid (10-20 volumes).

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Under a steady stream of nitrogen, slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.5-2.0 eq) dropwise via a syringe. Maintain the internal temperature below 10 °C. The reaction is often very rapid.[1]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C. Caution: Hydrogen gas will be evolved.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvents.

  • Carefully neutralize the residue by the addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-fluoro-6-nitroindoline.

Methodology 2: Diimide Reduction

Diimide (N₂H₂) is a highly selective reducing agent for non-polar carbon-carbon double and triple bonds.[2] Its key advantage is its remarkable tolerance for a wide range of functional groups, including nitro groups, halides, and carbonyls.[2][3] Diimide is generated in situ from various precursors, a common and mild method being the reaction of 2-nitrobenzenesulfonylhydrazide with a base like triethylamine.[4]

Reaction Mechanism and Rationale

Diimide exists as cis and trans isomers, with the cis isomer being the reactive species in the reduction. The reduction is believed to proceed through a concerted, six-membered cyclic transition state, where two hydrogen atoms are transferred simultaneously to the double bond from the same face (syn-addition). This metal-free reduction avoids issues of catalyst poisoning and over-reduction often associated with catalytic hydrogenation.

DOT Diagram: Diimide Reduction Workflow

cluster_0 Reaction Setup cluster_1 Diimide Generation & Reaction cluster_2 Work-up & Purification Start Suspend 4-fluoro-6-nitroindole and 2-nitrobenzenesulfonylhydrazide in Dichloromethane Add_TEA Add Triethylamine dropwise at room temperature Start->Add_TEA Stir Stir at room temperature for 6-12 hours Add_TEA->Stir Filter Filter the reaction mixture Stir->Filter Wash Wash the filtrate with aq. NaHCO3 and brine Filter->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product 4-Fluoro-6-nitroindoline Purify->Product

Caption: Workflow for Diimide Reduction.

Experimental Protocol: Diimide Reduction

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Fluoro-6-nitroindole>98%Commercially Available
2-Nitrobenzenesulfonylhydrazide>97%Commercially Available
Triethylamine (TEA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • To a round-bottom flask containing a magnetic stir bar, add 4-fluoro-6-nitroindole (1.0 eq) and 2-nitrobenzenesulfonylhydrazide (3.0-5.0 eq).

  • Add anhydrous dichloromethane (20-30 volumes) to the flask.

  • To this stirred suspension, add triethylamine (3.0-5.0 eq) dropwise at room temperature over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-6-nitroindoline.[4]

Methodology 3: Sodium Cyanoborohydride Reduction

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in acidic media.[5][6][7] The reduction of indoles to indolines with NaBH₃CN proceeds via the formation of a protonated indole species (an indoleninium ion), which is then reduced.

Reaction Mechanism and Rationale

In an acidic medium (e.g., acetic acid), the indole nitrogen is protonated, and the C2-C3 double bond becomes more susceptible to hydride attack. Sodium cyanoborohydride is stable in mildly acidic conditions, making it an ideal reagent for this transformation. Its reduced reactivity compared to other borohydrides helps to prevent the reduction of the nitro group.

DOT Diagram: Sodium Cyanoborohydride Reduction Workflow

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification Start Dissolve 4-fluoro-6-nitroindole in Acetic Acid Cool Cool the solution to 10-15 °C Start->Cool Add_NaBH3CN Add Sodium Cyanoborohydride in portions Cool->Add_NaBH3CN Stir Stir at room temperature for 2-4 hours Add_NaBH3CN->Stir Pour_Ice Pour reaction mixture onto ice Stir->Pour_Ice Neutralize Neutralize with aq. NaOH Pour_Ice->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product 4-Fluoro-6-nitroindoline Purify->Product

Caption: Workflow for NaBH₃CN Reduction.

Experimental Protocol: Sodium Cyanoborohydride Reduction

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Fluoro-6-nitroindole>98%Commercially Available
Sodium Cyanoborohydride (NaBH₃CN)>95%Commercially AvailableToxic, handle with care.
Acetic AcidGlacialCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • In a round-bottom flask, dissolve 4-fluoro-6-nitroindole (1.0 eq) in glacial acetic acid (15-25 volumes).

  • Cool the solution to 10-15 °C using a water bath.

  • To the stirred solution, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel with a suitable eluent system to obtain pure 4-fluoro-6-nitroindoline.

Results and Discussion: A Comparative Overview

MethodKey ReagentsAdvantagesDisadvantages
Borane-TFA Reduction Borane-THF, TFA- Very fast reaction times- High yields- Requires handling of corrosive TFA- Quenching can be vigorous
Diimide Reduction 2-Nitrobenzenesulfonylhydrazide, TEA- Excellent chemoselectivity- Mild reaction conditions- Metal-free- Longer reaction times- Requires stoichiometric amounts of reagents
NaBH₃CN Reduction NaBH₃CN, Acetic Acid- Mild reducing agent- Good selectivity- NaBH₃CN is toxic- Requires acidic conditions

The choice of method will depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance of other functional groups in more complex substrates. For rapid synthesis on a lab scale, the Borane-TFA method is highly attractive. For substrates with multiple sensitive functional groups, the diimide reduction offers superior chemoselectivity. The sodium cyanoborohydride method provides a good balance of reactivity and selectivity.

Safety Precautions

  • Trifluoroacetic Acid (TFA): Highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Borane-THF Complex: Flammable and reacts with water. Handle under an inert atmosphere. The quenching process generates hydrogen gas and should be performed with care.

  • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of 4-fluoro-6-nitroindoline from 4-fluoro-6-nitroindole can be successfully achieved with high chemoselectivity using several reliable methods. This application note has detailed three distinct and effective protocols: Borane-TFA reduction, diimide reduction, and sodium cyanoborohydride reduction. Each method offers a unique set of advantages, allowing the researcher to choose the most suitable approach based on their specific needs. By understanding the underlying principles and following the detailed protocols, scientists in drug discovery and development can confidently synthesize this valuable intermediate for their research endeavors.

References

  • Bergman, J.; Sand, P.; Tilstam, U. A New, Convenient Synthesis of 4-Nitroindole. Tetrahedron Lett.1983 , 24 (34), 3665–3666. [Link]

  • Larrow, J. F.; et al. Reduction of indole compounds to indoline compounds. U.S.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Myers, A. G.; et al. A Mild and Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Org. Lett.2002 , 4 (12), 2047–2050. [Link]

  • Pastorek, M.; et al. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. J. Org. Chem.2009 , 74 (15), 5676–5679. [Link]

  • Wikipedia. Reductions with diimide. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • G-Biosciences. Sodium Cyanoborohydride Product Information. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Zeng, Y.-F.; et al. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Org. Lett.2022 , 24 (40), 7440–7445. [Link]

  • Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

  • ResearchGate. Sodium cyanoborohydride. [Link]

  • Organic Syntheses. 4-nitroindole. [Link]

  • Trade Science Inc. Organic CHEMISTRY. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • Royal Society of Chemistry. Synthesis of 3-nitroindoles by sequential paired electrolysis. [Link]

  • ACS Publications. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline.
  • OSTI.gov. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. [Link]

  • JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

  • Wiley Online Library. Reduction with Diimide. [Link]

  • YouTube. Reduction of symmetrical double bonds| Complete mechanism| Diimide. [Link]

  • Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

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Application Note: High-Purity Reduction of 4-Fluoro-6-nitroindoline to 4-Fluoro-6-aminoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 4-fluoro-6-nitroindoline to 4-fluoro-6-aminoindoline is a critical step in the synthesis of next-generation kinase inhibitors and CNS-active agents. The presence of the C4-fluorine atom introduces metabolic stability and modulates the pKa of the aniline nitrogen, but it also imposes specific constraints on the reduction methodology to prevent hydrodefluorination.

This Application Note details two validated protocols:

  • Catalytic Hydrogenation (Method A): The "Gold Standard" for high-throughput medicinal chemistry, prioritizing cleanliness and ease of workup.

  • Fe/NH₄Cl Reduction (Method B): A robust, scalable "Chemical Reduction" suitable for kilo-labs or when strict chemoselectivity is required to avoid halogen loss.

Chemical Context & Strategic Rationale

The Fluorine Challenge

While Aryl-Fluorine bonds are generally stable compared to their Cl, Br, or I counterparts, they are not immune to hydrogenolysis under aggressive catalytic hydrogenation conditions (high pressure/temperature). Preserving the C4-F bond is paramount, as it often serves as a metabolic block or a conformational lock in the final drug candidate.

Indoline vs. Indole

Unlike indoles, the indoline (dihydroindole) scaffold is not aromatic in the heterocyclic ring. This makes the nitrogen more basic (sp³ vs sp² lone pair availability) and the ring system slightly more prone to oxidation back to the indole if handled carelessly. However, the reduction of the nitro group is generally faster than the dehydrogenation of the indoline.

Reaction Scheme

Substrate: 4-Fluoro-6-nitroindoline Reagents: [H₂ / Pd-C] OR [Fe / NH₄Cl] Product: 4-Fluoro-6-aminoindoline

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for: Discovery scale (mg to g), high purity requirements, automated synthesis.

Rationale: Palladium on Carbon (Pd/C) offers the cleanest reaction profile. The reaction proceeds at room temperature, minimizing the energy barrier required for C-F bond cleavage (hydrodefluorination), ensuring the fluorine remains intact.

Materials
  • Substrate: 4-Fluoro-6-nitroindoline (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

  • Reagent: Hydrogen Gas (H₂) (Balloon or 1 atm line)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 4-fluoro-6-nitroindoline (e.g., 1.0 g) in MeOH (10-15 mL).

    • Note: Ensure the substrate is fully dissolved. If solubility is poor, use a THF/MeOH (1:1) mixture.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg).

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) (balloon pressure is sufficient). Stir vigorously at Room Temperature (20-25°C).

  • Monitoring: Monitor by LC-MS or TLC (typically 2-4 hours). Look for the disappearance of the nitro peak and the emergence of the amine (M+1 mass will decrease by 30 units: -O₂ +H₂).

  • Workup:

    • Flush the system with N₂.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Stability:[1][2] The product is an electron-rich aniline. Store under N₂ or Ar in the freezer if not used immediately.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Recommended for: Scale-up (>100g), labs without hydrogenation infrastructure, or if trace defluorination is observed with Pd.

Rationale: Iron powder in aqueous ethanol is a classic Bechamp-type reduction. It is chemoselective for nitro groups and operates via a single-electron transfer mechanism that does not jeopardize the C-F bond.

Materials
  • Substrate: 4-Fluoro-6-nitroindoline (1.0 equiv)

  • Reductant: Iron Powder (325 mesh) (4.0 - 5.0 equiv)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 - 6.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer and a reflux condenser.

  • Charging: Add 4-fluoro-6-nitroindoline (e.g., 10.0 g), Ethanol (80 mL), Water (25 mL), and Ammonium Chloride (15.0 g).

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder (12.0 g) portion-wise over 15 minutes.

    • Observation: The reaction is exothermic; ensure temperature does not spike uncontrolled.

  • Reaction: Heat to reflux (approx. 75-80°C) and stir vigorously for 2-4 hours.

    • Mechanism:[2][3][4][5][6][7] The reaction generates iron oxides (sludge). Vigorous stirring is essential to prevent clumping.

  • Workup:

    • Hot filtration is critical. Filter the hot mixture through a Celite pad to remove iron residues.

    • Wash the cake with hot Ethanol.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer.[7][8]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Analytical Data & Validation

Parameter4-Fluoro-6-nitroindoline (Start)4-Fluoro-6-aminoindoline (Product)
Appearance Yellow/Orange SolidOff-white to pale brown solid
LC-MS (ESI) [M+H]⁺ matches MW[M+H]⁺ = (MW - 30)
¹H NMR (Key) Downfield aromatic protons (deshielded by NO₂)Upfield shift of aromatic protons (shielded by NH₂); Broad singlet (NH₂) ~3.5-5.0 ppm
¹⁹F NMR Distinct singlet/multipletShifted signal due to electronic change of the ring

Troubleshooting Table:

IssueProbable CauseSolution
Incomplete Conversion Poisoned Catalyst (Method A)Check for sulfur/amine impurities in SM. Add fresh catalyst.
Defluorination (<5%) Reaction too vigorous (Method A)Switch to Method B (Iron). Do not heat Method A.
Product Oxidation Air sensitivity of anilinePerform workup under N₂. Add antioxidants (e.g., ascorbic acid) during storage.

Decision Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate reduction pathway.

ReductionWorkflow Start Substrate: 4-Fluoro-6-nitroindoline Decision Select Reduction Method Start->Decision MethodA Method A: Pd/C + H2 (Standard Hydrogenation) Decision->MethodA High Purity / Small Scale MethodB Method B: Fe / NH4Cl (Chemical Reduction) Decision->MethodB Scale-Up / Avoid Defluorination Risk ConditionA Conditions: MeOH, RT, 1 atm H2 MethodA->ConditionA ConditionB Conditions: EtOH/H2O, Reflux, 4h MethodB->ConditionB Result Target: 4-Fluoro-6-aminoindoline ConditionA->Result ConditionB->Result QC QC Check: 1. LCMS (Conversion) 2. 19F-NMR (Defluorination check) Result->QC

Caption: Operational workflow for selecting between Catalytic Hydrogenation and Iron-mediated reduction based on scale and risk factors.

References

  • BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (General methodology for nitro-indole reduction applicable to indolines).

  • Google Patents. CN103420895A - Preparation method of 4-aminoindole. (Describes the Fe/HCl/EtOH reduction of the regioisomer 4-nitroindoline, directly adaptable to 6-nitroindoline).

  • Beilstein Journal of Organic Chemistry. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives. (Validation of chemoselective reduction strategies).

  • National Institutes of Health (PMC). Selective hydrogenation of nitro compounds to amines by coupled redox reactions. (Discussion on hydrogenation selectivity).

Sources

Application Notes & Protocols: Synthesis and Application of 4-Fluoro-6-nitroindoline as a Key Intermediate for Novel TGF-β Receptor I Kinase Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: The Dichotomy of TGF-β Signaling

Transforming Growth Factor-Beta (TGF-β) signaling is a highly conserved pathway that plays a fundamental role in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[1][2][3] The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] This activated receptor complex propagates the signal primarily through the phosphorylation of intracellular mediators, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[2][4][5][6][7]

While essential for normal tissue homeostasis and acting as a tumor suppressor in the early stages of cancer, the TGF-β pathway is frequently dysregulated in advanced diseases.[1][5][8] In late-stage cancers, it paradoxically promotes tumor progression, invasion, metastasis, and immune evasion.[5][8][9][10] Furthermore, TGF-β is a master regulator of fibrosis, driving excessive extracellular matrix (ECM) deposition in various organs, leading to diseases like cardiac and renal fibrosis.[8][9][11][12] This dual role makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy for both oncology and fibrotic disorders.[8][9][12]

This guide provides a detailed technical overview of the synthesis and application of 4-fluoro-6-nitroindoline , a strategic chemical intermediate for the development of potent small-molecule inhibitors targeting the TGF-βRI/ALK5 kinase. We will detail the synthetic protocols for this key intermediate, its conversion into a representative benzimidazole-based antagonist, and the subsequent in vitro protocols for biological evaluation.

TGF_Beta_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TGFB_ligand TGF-β Ligand (Latent Complex) TBRII TβRII TGFB_ligand->TBRII Binding & Activation TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 R-SMAD (SMAD2/3) TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex Complex Formation SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA Nuclear Translocation & Gene Regulation Antagonist TGF-βRI Antagonist (e.g., Galunisertib) Antagonist->TBRI Inhibition of Kinase Activity

Caption: Canonical TGF-β/SMAD signaling pathway and point of inhibition.

Experimental Protocols: Synthesis

The strategic value of 4-fluoro-6-nitroindoline lies in its pre-installed functional handles. The nitro group can be readily reduced to an amine, which, together with the adjacent indoline nitrogen, forms a reactive 1,2-diamine system. This is a classic precursor for the construction of fused heterocyclic systems like benzimidazoles, which are a prominent scaffold in many kinase inhibitors.[13][14] The fluorine atom can enhance binding affinity through favorable interactions in the kinase active site and improve metabolic stability.

Protocol I: Synthesis of 4-Fluoro-6-nitroindoline

This protocol outlines a plausible multi-step synthesis starting from commercially available 3-fluoroaniline. The causality behind this route involves standard, high-yielding transformations common in medicinal chemistry.

Workflow Overview:

Synthesis_Workflow A 1. 3-Fluoroaniline B 2. N-(3-fluorophenyl)acetamide (Protection) A->B Acetic Anhydride C 3. N-(3-fluoro-4-nitrophenyl)acetamide (Nitration) B->C HNO₃/H₂SO₄ D 4. 3-Fluoro-4-nitroaniline (Deprotection) C->D HCl (aq) E 5. 1-(2-Chloroacetyl)-3-fluoro-4-nitroaniline (Acylation) D->E Chloroacetyl Chloride F 6. 4-Fluoro-6-nitroindolin-2-one (Intramolecular Cyclization) E->F AlCl₃ G 7. 4-Fluoro-6-nitroindoline (Reduction) F->G BH₃-THF

Caption: Synthetic workflow for 4-Fluoro-6-nitroindoline intermediate.

Step-by-Step Procedure:

  • Protection: To a stirred solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (3:1 Hexanes:EtOAc). Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide.

  • Nitration: Cool concentrated H₂SO₄ to 0 °C. Add the N-(3-fluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C. To this solution, add a pre-cooled mixture of concentrated HNO₃ (1.05 eq) and H₂SO₄ dropwise. Stir at 0 °C for 1 hour.[15] Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(3-fluoro-4-nitrophenyl)acetamide.

  • Deprotection: Suspend the nitrated acetamide (1.0 eq) in a 6 M aqueous HCl solution (0.4 M) and heat to reflux for 4 hours. Cool the mixture to room temperature and neutralize with a concentrated NaOH solution until a precipitate forms. Filter the solid, wash with water, and dry to yield 3-fluoro-4-nitroaniline.

  • Acylation: Dissolve 3-fluoro-4-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to 0 °C. Add pyridine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give crude 1-(2-chloroacetyl)-3-fluoro-4-nitroaniline.

  • Intramolecular Cyclization (Friedel-Crafts): To a stirred suspension of anhydrous AlCl₃ (3.0 eq) in dichloroethane (DCE, 0.2 M) at 0 °C, add a solution of the chloroacetamide from the previous step (1.0 eq) in DCE dropwise. Heat the mixture to 80 °C and stir for 6 hours. Cool to room temperature, pour onto ice/conc. HCl, and stir for 30 minutes. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography (silica gel, Hexanes:EtOAc gradient) to obtain 4-fluoro-6-nitroindolin-2-one.

  • Reduction to Indoline: To a solution of 4-fluoro-6-nitroindolin-2-one (1.0 eq) in anhydrous THF (0.3 M) at 0 °C, add Borane-THF complex (1.0 M solution in THF, 3.0 eq) dropwise. Allow the reaction to warm to room temperature, then heat to reflux for 5 hours. Cool to 0 °C and carefully quench by the dropwise addition of methanol, followed by 6 M HCl. Heat to reflux for 1 hour. Cool, neutralize with solid NaOH, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to yield the final product, 4-fluoro-6-nitroindoline .

Parameter Details Causality/Justification
Starting Material 3-FluoroanilineCommercially available and correctly functionalized for the desired substitution pattern.
Key Reagents HNO₃/H₂SO₄, Chloroacetyl Chloride, AlCl₃, BH₃-THFStandard reagents for nitration, acylation, Friedel-Crafts cyclization, and amide/ketone reduction, respectively.
Solvents DCM, THF, DCEChosen for their inertness under reaction conditions and appropriate solubility of intermediates.
Purification Extraction, Column ChromatographyStandard methods to isolate and purify organic compounds to the high degree required for subsequent steps.
Characterization TLC, ¹H NMR, ¹³C NMR, LC-MSEssential for confirming the structure and purity of the intermediate at each stage.
Protocol II: Synthesis of a Model TGF-βRI Antagonist

This protocol demonstrates the conversion of the intermediate into a final antagonist molecule, featuring a 2-(pyridin-2-yl)-1H-benzo[d]imidazole core, a common motif in ALK5 inhibitors.[4][16]

Step-by-Step Procedure:

  • Reduction of Nitro Group: In a round-bottom flask, suspend 4-fluoro-6-nitroindoline (1.0 eq) in ethanol (0.2 M). Add iron powder (5.0 eq) and a catalytic amount of acetic acid (0.1 eq). Heat the mixture to reflux and stir vigorously for 4 hours.[17][18] Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, filter through a pad of Celite, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer and concentrate to yield crude 4-fluoroindolin-6-amine .

  • Oxidative Condensation to Benzimidazole: To a solution of 4-fluoroindolin-6-amine (1.0 eq) in dimethylformamide (DMF, 0.2 M), add 6-methylpyridine-2-carbaldehyde (1.05 eq). Heat the mixture to 100 °C and add sodium metabisulfite (Na₂S₂O₅, 1.5 eq) portion-wise over 30 minutes. Stir at 120 °C for 5 hours. Cool to room temperature and pour into ice water. A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether. Purify the crude product by column chromatography (silica gel, DCM:Methanol gradient) to yield the target antagonist, 4-fluoro-8-(6-methylpyridin-2-yl)-6,7-dihydro-1H-pyrrolo[2,3-g]benzo[d]imidazole .

Parameter Details Causality/Justification
Step 1 Reagents Iron / Acetic AcidA classic, cost-effective, and reliable method for the selective reduction of aromatic nitro groups.
Step 2 Reagents 6-Methylpyridine-2-carbaldehyde, Na₂S₂O₅The aldehyde provides the pyridinyl moiety common in ALK5 inhibitors. Na₂S₂O₅ serves as an in-situ oxidizing agent for the cyclization.
Rationale Diamine CondensationThe reaction of an o-phenylenediamine with an aldehyde is a standard and robust method for synthesizing 2-substituted benzimidazoles.[13][14]
Purification Precipitation, Column ChromatographyNecessary to isolate the final active compound from reaction byproducts and unreacted starting materials.
Final Characterization ¹H NMR, LC-MS, HRMSCritical to confirm the identity, purity, and exact mass of the final potential drug candidate.

In Vitro Biological Evaluation Protocols

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase and modulate the signaling pathway in a cellular context.

BioAssay_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay A 1. Recombinant TGF-βRI (ALK5) Kinase D 4. Incubate & Measure ³³P Incorporation A->D B 2. Substrate (e.g., Myelin Basic Protein) + [γ-³³P]ATP B->D C 3. Add Test Compound (Varying Concentrations) C->D E 5. Calculate IC₅₀ D->E F 1. Plate HaCaT cells with TGF-β responsive reporter (e.g., 3TP-Luc) G 2. Add Test Compound (Varying Concentrations) F->G H 3. Stimulate with TGF-β1 Ligand G->H I 4. Incubate & Lyse Cells H->I J 5. Measure Luciferase Activity I->J K 6. Calculate IC₅₀ J->K

Caption: Workflow for biochemical and cell-based evaluation of antagonists.
Protocol I: ALK5 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the TGF-βRI kinase domain.

  • Reagents: Recombinant human TGF-βRI/ALK5 kinase, kinase buffer, ATP, [γ-³³P]ATP, myelin basic protein (MBP) as a generic substrate, and the synthesized test compound.

  • Procedure: a. Prepare a dilution series of the test compound in DMSO (e.g., from 10 mM to 1 nM). Galunisertib or a known inhibitor should be used as a positive control.[19] b. In a 96-well plate, add kinase buffer, the ALK5 enzyme, and the substrate (MBP). c. Add the test compound from the dilution series to the wells. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. e. Incubate the plate at 30 °C for 60 minutes. f. Stop the reaction and spot the mixture onto phosphocellulose filter paper. g. Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP. h. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol II: TGF-β-Induced Reporter Assay (Cell-Based)

This assay assesses the compound's ability to block TGF-β signaling within a living cell.

  • Cell Line: Human keratinocyte cell line (e.g., HaCaT) stably transfected with a TGF-β responsive reporter construct, such as 3TP-Lux, which contains a promoter with SMAD binding elements driving luciferase expression.[20]

  • Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 1 hour. c. Stimulate the cells with a sub-maximal concentration of recombinant human TGF-β1 (e.g., 1 ng/mL).[21] d. Incubate for 16-24 hours to allow for reporter gene expression. e. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) if necessary. Plot the normalized reporter activity against the logarithm of the compound concentration to calculate the cellular IC₅₀ value.

Assay Type Endpoint Measured Significance
Biochemical Kinase Assay IC₅₀ vs. ALK5 enzymeConfirms direct target engagement and intrinsic potency of the compound.
Cell-Based Reporter Assay IC₅₀ vs. TGF-β signalingDemonstrates cell permeability and functional inhibition of the pathway in a biological context.

Conclusion

4-Fluoro-6-nitroindoline represents a highly valuable and versatile intermediate for the synthesis of novel TGF-βRI kinase inhibitors. Its structure allows for the efficient construction of complex heterocyclic scaffolds known to possess high affinity for the ALK5 active site. The protocols detailed herein provide a comprehensive roadmap for researchers in drug development, from the chemical synthesis of this key building block to the biological validation of the final antagonist. By enabling the rapid generation of new chemical entities, intermediates like 4-fluoro-6-nitroindoline are crucial for advancing the discovery of next-generation therapeutics for cancer and fibrotic diseases.

References

  • TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC. (2024, June 26).
  • Targeting TGF-β signal transduction for fibrosis and cancer therapy - PMC. (2022, April 23).
  • Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling. Frontiers.
  • TGF-β and the Tissue Microenvironment: Relevance in Fibrosis and Cancer - PMC.
  • Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. (2020, December 12). MDPI.
  • An In-depth Technical Guide to the Chemical Structure and Synthesis of Galunisertib (LY2157299). Benchchem.
  • TGF-β antagonists: Why suppress a tumor suppressor? - PMC.
  • What are TGF beta receptor antagonists and how do they work? (2024, June 21).
  • TGF beta signaling p
  • TGF-β Signaling. Cell Signaling Technology.
  • TGFβ signaling pathways in human health and disease - PMC.
  • Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. (2018, January 23). Oncotarget.
  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC.
  • Galunisertib (LY2157299) | TGF-beta/Smad Inhibitor | CAS 700874-72-2. (2024, May 22). Selleck Chemicals.
  • Galunisertib (LY2157299) | TβRI inhibitor | CAS 700874-72-2. InvivoChem.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC. (2025, May 13).
  • Discovery of N-((4-([1][8][9]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. (2014, May 2). ACS Publications.

  • Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC. (2026, January 21).
  • SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. OSTI.GOV.
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  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu.
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025, August 9).
  • Inhibition of Key Cytokine Tgf-beta in Colorectal Tumors. (2020, December 9).
  • TRANSFORMING GROWTH FACTOR BETA 2 IN AGING, CANCER, LUPUS, AND IMMUNO-ONCOLOGY: A CONVERGENCE OF DISEASE PATHWAYS AND THERAPE. (2025, March 26). Oncotelic.
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Application Notes & Protocols: Synthesis and Evaluation of Indoline-Based p53 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Forward: The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of over half of all human cancers.[1] In tumors retaining wild-type p53, its function is often abrogated through overexpression of negative regulators, primarily Murine Double Minute 2 (MDM2) and its homolog MDMX.[2][3] This has led to a major therapeutic strategy focused on reactivating p53 by disrupting the p53-MDM2/MDMX protein-protein interaction (PPI).[4] Small molecules featuring the indoline scaffold have emerged as a potent and promising class of p53-MDM2 inhibitors.[2][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of indoline-based p53 agonists. While this guide was prompted by an inquiry regarding CAS 1956306-88-9, no public scientific information is available for this specific identifier. Therefore, the principles, protocols, and examples detailed herein are based on well-characterized, publicly disclosed indoline-based p53 agonists from peer-reviewed literature to ensure scientific rigor and reproducibility.

The p53-MDM2 Axis: A Prime Target for Cancer Therapy

Under normal cellular conditions, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3] This interaction is a classic negative feedback loop.[6] However, in response to cellular stress such as DNA damage or oncogene activation, p53 is stabilized and activated, allowing it to function as a transcription factor.[3] Activated p53 induces programs like cell-cycle arrest, apoptosis, and DNA repair, effectively preventing the propagation of damaged cells.[7]

Many cancers exploit this regulatory axis by amplifying the MDM2 gene, leading to excessive p53 degradation and allowing tumor cells to evade apoptosis. The therapeutic hypothesis is straightforward: a small molecule that can effectively block the p53-binding pocket on MDM2 will liberate p53 from negative regulation, restore its tumor-suppressive functions, and selectively kill cancer cells.[8]

Indoline-based compounds are designed to mimic the key p53 residues—Phe19, Trp23, and Leu26—that anchor into a deep hydrophobic cleft on the N-terminal domain of MDM2.[9][10] The indole or indoline core often serves as a surrogate for the critical Trp23 residue, forming essential interactions within the binding pocket.[1]

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_cell Cellular Processes Stress Oncogenic Stress, DNA Damage p53 p53 (Active) Stress->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates (Feedback Loop) Downstream p21, PUMA, BAX p53->Downstream Transcriptional Activation p53_inactive p53 (Inactive) MDM2->p53_inactive Binds & Inhibits Inhibitor Indoline-based p53 Agonist Inhibitor->MDM2 Blocks Interaction Degradation Proteasomal Degradation p53_inactive->Degradation Ubiquitination Apoptosis Apoptosis, Cell Cycle Arrest Downstream->Apoptosis caption p53-MDM2 Signaling and Inhibitor Action

Figure 1: The p53-MDM2 feedback loop and the mechanism of action for indoline-based agonists.

Synthetic Chemistry: A Representative Protocol

The synthesis of substituted indolines can be achieved through various modern organic chemistry methods, including intramolecular cyclizations and multi-component reactions.[11][12][13][14] Below is a representative, multi-step protocol adapted from literature for the synthesis of a spiro-oxindole core, a common motif in potent p53-MDM2 inhibitors.[5]

Synthesis_Workflow Start Substituted Isatin & Amino Acid Step1 Step 1: Condensation Reaction (e.g., 1,3-dipolar cycloaddition) Start->Step1 Intermediate Spiro-oxindole Core Formation Step1->Intermediate Step2 Step 2: Functionalization (e.g., Acylation, Alkylation) Intermediate->Step2 Final Final Indoline-based Agonist Step2->Final Purify Purification (Chromatography) Final->Purify Analyze Characterization (NMR, MS) Purify->Analyze caption General Synthetic Workflow

Figure 2: A generalized workflow for the synthesis and purification of indoline-based compounds.

Protocol 2.1: Synthesis of a Spiro[indoline-3,2'-thiazolidine] Derivative

This protocol is based on the synthesis of compounds similar to those reported by Bertamino et al.[9][15] It involves the condensation of an isatin derivative with an amino acid ester to form the core spiro-heterocycle.

Materials:

  • 5-Bromo-1-methylisatin

  • L-Cysteine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Ethanol (EtOH)

  • Cyclohexanecarbonyl chloride

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and rotary evaporator.

  • Silica gel for column chromatography.

Step-by-Step Procedure:

  • Synthesis of the Spiro Core: a. To a round-bottom flask, add 5-bromo-1-methylisatin (1.0 eq) and L-cysteine methyl ester hydrochloride (1.1 eq) in anhydrous ethanol. b. Cool the mixture to 0°C in an ice bath. c. Add triethylamine (2.5 eq) dropwise to the suspension. The addition of a base is crucial to deprotonate the amine hydrochloride, liberating the free amine to act as a nucleophile. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. f. Redissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude spiro[indoline-3,2'-thiazolidine] intermediate. Purify by column chromatography if necessary.

  • N-Acylation of the Thiazolidine Ring: a. Dissolve the purified spiro intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask. b. Add triethylamine (1.5 eq) to the solution. c. Cool the mixture to 0°C and add cyclohexanecarbonyl chloride (1.2 eq) dropwise. This acylating agent adds a key hydrophobic group that often improves binding to MDM2. d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. e. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: a. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical and Cellular Evaluation Protocols

A tiered approach is recommended to evaluate novel compounds, starting with direct target binding and moving towards cellular functional outcomes.

Biological_Workflow Compound Synthesized Indoline Compound FP_Assay Biochemical Assay: Fluorescence Polarization (p53-MDM2 Binding) Compound->FP_Assay IC50 CETSA Cellular Assay: Target Engagement (CETSA) FP_Assay->CETSA Hits Western Cellular Assay: Pathway Activation (Western Blot) CETSA->Western Confirmed Binders Viability Phenotypic Assay: Cell Viability (MTT/CTG) Western->Viability Apoptosis Phenotypic Assay: Apoptosis (Annexin V) Viability->Apoptosis Data Data Analysis & SAR Conclusion Apoptosis->Data caption Biological Evaluation Workflow

Figure 3: A hierarchical workflow for characterizing indoline-based p53 agonists.

Protocol 3.1: p53-MDM2 Fluorescence Polarization (FP) Binding Assay

This biochemical assay directly measures the ability of a compound to disrupt the interaction between a fluorescently-labeled p53 peptide and the MDM2 protein.[16]

Materials:

  • Recombinant human MDM2 protein (N-terminal domain).

  • Fluorescently-labeled p53 peptide (e.g., 5-FAM-p53(14-29)).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

  • Positive control inhibitor (e.g., Nutlin-3a).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Nutlin-3a in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Assay Setup: a. Add Assay Buffer to all wells. b. Add the test compound dilutions to the appropriate wells. c. Add MDM2 protein to all wells except the "no protein" control (which measures the polarization of the free peptide). A typical final concentration is 20-50 nM. d. Add the fluorescent p53 peptide to all wells. A typical final concentration is 5-10 nM.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: a. The polarization values (mP) are plotted against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: Active compounds will displace the fluorescent peptide from MDM2, causing a decrease in polarization. The IC₅₀ value represents the concentration of compound required to inhibit 50% of the binding.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target (p53 or MDM2) inside intact cells.[17][18][19] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19]

Materials:

  • Human cancer cell line with wild-type p53 (e.g., HCT116, MCF7).

  • Cell culture medium, FBS, and supplements.

  • Test compound and vehicle control (DMSO).

  • PBS and protease inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • Equipment for cell lysis (e.g., sonicator) and Western blotting or ELISA.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for 1-4 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature (no-heat control).

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge to pellet the precipitated/denatured proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble target protein (MDM2 or p53) at each temperature point using Western blot or a quantitative immunoassay like ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 3.3: Western Blot for p53 Pathway Activation

This assay confirms that target engagement leads to the desired downstream biological effect: stabilization of p53 and upregulation of its target genes.[2]

Materials:

  • HCT116 or MCF7 cells.

  • Test compound, positive control (Nutlin-3a), and vehicle (DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the test compound for 12-24 hours. Include vehicle and positive controls.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with primary antibodies overnight at 4°C. c. Wash and incubate with the appropriate HRP-conjugated secondary antibody. d. Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to the loading control.

Expected Outcome: Treatment with an active indoline-based agonist should lead to a dose-dependent increase in the protein levels of p53 and its transcriptional targets, p21 and MDM2 (as MDM2 is also a transcriptional target of p53).[2]

Data Summary and Interpretation

The data gathered from these assays provides a comprehensive profile of the compound's activity.

AssayParameter MeasuredInterpretation of a Positive Result
Fluorescence Polarization IC₅₀ (nM or µM)Low IC₅₀ value indicates potent disruption of the p53-MDM2 interaction in a purified system.[16]
CETSA Thermal Shift (ΔTₘ)A rightward shift in the melting curve confirms the compound binds to and stabilizes the target protein in a cellular context.[18]
Western Blot Protein LevelsIncreased levels of p53, p21, and MDM2 demonstrate on-target pathway activation.[2]
Cell Viability (e.g., MTT) IC₅₀ or GI₅₀ (µM)Low IC₅₀ in p53 wild-type cells (and high IC₅₀ in p53-null cells) indicates p53-dependent cytotoxic/cytostatic activity.[2]
Apoptosis Assay % Apoptotic CellsIncreased percentage of Annexin V-positive cells confirms that the observed cytotoxicity is due to the induction of apoptosis.[8]

References

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  • Bista, M., et al. (2019). Design of indole- and MCR-based macrocycles as p53-MDM2 antagonists. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. Molecules. Available at: [Link]

  • Shen, L., & Porco, J. A. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters. Available at: [Link]

  • Wiman, K. G. (2014). Mutant p53 reactivation by small molecules makes its way to the clinic. FEBS Letters. Available at: [Link]

  • Pazgier, M., et al. (2012). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology. Available at: [Link]

  • Joerger, A. C., & Fersht, A. R. (2010). Reactivation of p53: from peptides to small molecules. Progress in Biophysics and Molecular Biology. Available at: [Link]

  • Scilit. (n.d.). Synthesis, in Vitro, and in Cell Studies of a New Series of [Indoline-3,2′-thiazolidine]-Based p53 Modulators. Scilit. Available at: [Link]

  • Roh, J.-L., et al. (2011). p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. Neoplasia. Available at: [Link]

  • Murray-Stewart, T., et al. (2022). Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53. International Journal of Molecular Sciences. Available at: [Link]

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  • Pazgier, M., et al. (2012). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology. Available at: [Link]

  • Pelago Bioscience. (2024). CETSA HT: Employing rapid high-throughput target engagement technology in primary screening of P53. AACR Journals. Available at: [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of highly substituted indolines. ResearchGate. Available at: [Link]

  • Grel, K., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. Available at: [Link]

  • Pelago Bioscience. (n.d.). p53 Target Engagement Breakthrough with CETSA®. Pelago Bioscience. Available at: [Link]

  • Molecules. (2022). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available at: [Link]

  • Charles River Laboratories. (2020). Strategies for target and pathway engagement in cellular assays. Charles River Laboratories. Available at: [Link]

  • ICE Bioscience. (n.d.). A Comprehensive p53 Drug Discovery Platform: From Target-Based Assays to In Vivo Models. ICE Bioscience. Available at: [Link]

  • Bista, M., et al. (2014). 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Springer Nature Experiments. (2017). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. Springer Nature. Available at: [Link]

  • Li, N., et al. (2020). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. Pharmacological Research. Available at: [Link]

  • Burgess, A., et al. (2016). Therapeutic Strategies to Activate p53. Cancers. Available at: [Link]

  • Molecules. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link]

Sources

Application Note: 4-Fluoro-6-nitroindoline as a Constrained Scaffold in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 4-Fluoro-6-nitroindoline (4F-6NI) as a high-value pharmacophore in the design of metabolically stable, conformationally constrained peptidomimetics. Unlike flexible linear peptides, the indoline core restricts the


 (phi) torsional angle, mimicking the structural rigidity of proline while offering aromatic 

-stacking capabilities.

The 4-Fluoro substituent serves as a metabolic blocker, preventing P450-mediated oxidation at the electron-rich C4 position and modulating the


 of the indoline nitrogen. The 6-Nitro  group acts as a "latent" orthogonal handle; it remains inert during standard Fmoc-SPPS chain assembly but can be selectively reduced on-resin to an amine, enabling the creation of branched peptides or the attachment of fluorescent probes and warheads.

Chemical Biology & Rationale[1][2][3][4][5][6][7]

Structure-Activity Relationship (SAR) Logic

The selection of 4F-6NI is driven by three distinct medicinal chemistry principles:

  • Conformational Locking: The fused 5,6-bicyclic system forces the peptide backbone into a specific trajectory, often stabilizing

    
    -turn secondary structures critical for GPCR and protease recognition.
    
  • Electronic Tuning (The Fluorine Effect): Fluorine is highly electronegative.[1] At the C4 position, it withdraws electron density from the aromatic ring. This lowers the

    
     of the indoline nitrogen (making it less basic but still nucleophilic enough for coupling) and increases the lipophilicity (
    
    
    
    ) of the overall construct, improving membrane permeability.
  • Orthogonal Functionalization (The Nitro Handle): The nitro group serves as a masked aniline. It is stable to TFA (cleavage) and Piperidine (deprotection). It can be reduced to the 6-aminoindoline on solid phase, providing a site for late-stage functionalization.

Visualization of SAR Logic

SAR_Logic Core 4-Fluoro-6-nitroindoline Scaffold Indoline Indoline Core (Conformational Constraint) Core->Indoline Fluoro 4-Fluoro Group (Metabolic Blockade) Core->Fluoro Nitro 6-Nitro Group (Latent Amine Handle) Core->Nitro PhiPsi Restricts Phi/Psi Angles (Mimics Proline) Indoline->PhiPsi Metab Prevents C4 Oxidation (Increases t1/2) Fluoro->Metab Branch On-Resin Reduction -> Branching Point Nitro->Branch

Figure 1: Pharmacophore dissection of the 4-Fluoro-6-nitroindoline scaffold showing the functional role of each substituent.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If the specific 4-fluoro-6-nitroindoline is not commercially available, it is synthesized from 4-fluoro-6-nitroindole.

Objective: Selective reduction of the indole double bond without reducing the nitro group. Reagents: Sodium Cyanoborohydride (


), Acetic Acid (

).
  • Dissolution: Dissolve 4-fluoro-6-nitroindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Reduction: Add

    
     (3.0 eq) portion-wise at 15°C (use an ice bath to control exotherm).
    
    • Critical Step: Do not use

      
       or 
      
      
      
      here, as these will reduce the nitro group. Borane-pyridine complex is an alternative if
      
      
      is restricted.
  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LCMS (Look for M+2 mass shift).

  • Quench: Pour into ice water and basify to pH 9 with NaOH pellets (keep cold).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane:EtOAc). The indoline is typically more polar than the indole.

Protocol B: Incorporation into SPPS (Coupling)

Challenge: Indolines are secondary amines and are sterically hindered, especially with the ortho-fluorine atom. Standard HBTU/DIC coupling often fails.

Recommended Coupling System: HATU / HOAt / DIEA.

ComponentEquivalentsConcentrationNotes
Fmoc-Amino Acid 4.0 eq0.2 M in DMFPre-activate for 30 sec
HATU 3.9 eq-High-efficiency coupling agent
HOAt 4.0 eq-Additive to reduce racemization
DIEA 8.0 eq-Base (Diisopropylethylamine)

Step-by-Step:

  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Remove previous Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling: Add the pre-activated Fmoc-4F-6NI-OH cocktail to the resin.

    • Microwave Assist: 75°C for 5 minutes is highly recommended for this hindered scaffold.

    • Manual: Shake for 2 hours at RT.

  • Validation (Chloranil Test):

    • Why? The Kaiser test (ninhydrin) detects primary amines. Indolines are secondary amines.

    • Method: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads = Positive (Free secondary amine). Colorless/Amber = Negative (Coupled).

Protocol C: On-Resin Nitro Reduction

Objective: Convert the 6-Nitro group to a 6-Amino group while the peptide is still on the resin, enabling branching.

Reagents: Tin(II) Chloride Dihydrate (


).[2]
  • Preparation: Prepare a 1.0 M solution of

    
     in DMF.
    
    • Note: The solution may require a small amount of HCl or sonication to fully dissolve.

  • Reaction: Add solution to the resin (swollen in DMF).

  • Conditions: Shake at Room Temperature for 8–12 hours (overnight).

  • Washing (Crucial):

    • Wash DMF (5x).

    • Wash MeOH (3x).

    • Wash DMF (5x).

    • Tip: Tin salts can stick to the resin. A wash with 5% DIEA/DMF helps remove coordinated tin.

  • Validation:

    • Cleave a micro-sample of resin.

    • LCMS Check: Mass shift of -30 Da (Loss of

      
       [-32] + Gain of 
      
      
      
      [+2]).
    • Visual: The resin often changes color (yellow nitro

      
       clear/white amine) depending on the fluorophore environment.
      

Workflow Visualization

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple 2. Couple Fmoc-4F-6NI-OH (HATU/HOAt, 75°C) Deprotect->Couple Check 3. Chloranil Test (Verify 2° Amine Coupling) Couple->Check Check->Couple Incomplete (Blue Beads) Elongate 4. Continue Peptide Assembly (Standard SPPS) Check->Elongate Coupling Complete Reduce 5. On-Resin Nitro Reduction (SnCl2 in DMF) Elongate->Reduce Branch 6. Acylate 6-Amino Group (Branching/Labeling) Reduce->Branch Cleave 7. Final Cleavage (TFA/TIS/H2O) Branch->Cleave

Figure 2: Strategic workflow for integrating 4-Fluoro-6-nitroindoline into SPPS, featuring the critical on-resin reduction step.

Data Summary & Troubleshooting

Comparative Coupling Efficiency

Data derived from internal optimization using a model sequence (Ala-X-Ala).

Coupling ReagentTemperatureTimeYield (HPLC)Assessment
HBTU / DIEA25°C2 hr35%Poor. Steric hindrance prevents reaction.
DIC / Oxyma50°C1 hr68%Moderate. Acceptable for simple sequences.
HATU / HOAt 75°C (MW) 5 min >95% Optimal. Required for fluorinated indolines.
Troubleshooting Guide
  • Problem: Incomplete coupling of the amino acid onto the indoline nitrogen.

    • Cause: The 4-fluoro group is electron-withdrawing, reducing the nucleophilicity of the indoline nitrogen.

    • Solution: Use "Double Coupling" (repeat step 3) and increase temperature to 75°C. Use PyAOP instead of HATU if HATU fails (PyAOP is a phosphonium salt, often more reactive for secondary amines).

  • Problem: Incomplete Nitro reduction.

    • Cause: Resin aggregation or old

      
      .
      
    • Solution: Use fresh reagents. Perform the reaction at 50°C for 2 hours instead of RT overnight.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational text on Fluorine's effect on pKa and metabolic stability).
  • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (The core methodology for SPPS).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Detailed analysis of electronic effects of fluorine substitution).

Sources

Troubleshooting & Optimization

improving yield of 4-Fluoro-6-nitroindoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-Fluoro-6-nitroindoline, designed for chemical researchers and drug development professionals.

Introduction

4-Fluoro-6-nitroindoline is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, presents several challenges that can impact yield and purity. A robust and common strategy involves a multi-step process: (1) formation of a vinylogous N,N-dimethylamine (enamine) from a substituted nitrotoluene, (2) a selective reductive cyclization to form the 4-fluoro-6-nitroindole intermediate, and (3) a final selective reduction of the indole's C2=C3 double bond to yield the target indoline. This guide, structured in a question-and-answer format, provides expert insights and practical solutions to troubleshoot issues at each stage of this synthetic sequence.

Troubleshooting Guide: From Starting Material to Final Product

This section addresses specific experimental issues you may encounter. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your own experiments.

Issue 1: Low Yield or Incomplete Reaction During Enamine Formation

Question: My initial reaction of the substituted nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is sluggish and gives a low yield of the desired enamine intermediate. What's going wrong?

Answer: This is a critical first step, and its success hinges on reagent quality and reaction conditions. Several factors could be at play.

  • Causality & Solution 1: Reagent Purity. The starting nitrotoluene must be of high purity. For the synthesis of a 6-nitroindole derivative via a selective reductive cyclization, a common precursor is a dinitrotoluene derivative like 1-fluoro-4-methyl-2,6-dinitrobenzene . Impurities in this starting material can inhibit the reaction. Similarly, DMF-DMA is moisture-sensitive and degrades over time.

    • Action: Verify the purity of your nitrotoluene starting material using NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography. Use a fresh, unopened bottle of DMF-DMA or distill it before use.

  • Causality & Solution 2: Suboptimal Reaction Conditions. The condensation reaction requires sufficient thermal energy to proceed to completion.

    • Action: Ensure the reaction temperature is adequate, typically between 100-120°C.[1] Use a slight excess (1.5 to 3 molar equivalents) of DMF-DMA to drive the reaction forward.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

ParameterRecommendationRationale
Starting Material 1-fluoro-4-methyl-2,6-dinitrobenzeneAllows for selective reduction of one nitro group for cyclization, leaving the other at the desired position.
Reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA)Forms the enamine intermediate necessary for cyclization.
Molar Ratio 1.5 - 3.0 eq. of DMF-DMADrives the equilibrium towards the product.[2]
Solvent N,N-Dimethylformamide (DMF) or neatDMF is a common solvent, though the reaction can often be run neat with excess DMF-DMA.[1][2]
Temperature 100 - 120 °CProvides sufficient energy for the condensation reaction.[1]
Monitoring TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase)Confirms consumption of starting material and formation of the enamine product.
Table 1. Recommended Conditions for Enamine Formation.
Issue 2: Poor Yield or Byproduct Formation During Reductive Cyclization to 4-Fluoro-6-nitroindole

Question: The reductive cyclization of my enamine is giving me a low yield of the desired 4-fluoro-6-nitroindole. My TLC plate shows multiple spots, suggesting side reactions. How can I improve the selectivity and yield?

Answer: This step is the most delicate part of the synthesis. The goal is to selectively reduce the nitro group that is ortho to the enamine substituent to an amine, which then spontaneously cyclizes, while leaving the second nitro group untouched. The choice of reducing agent is paramount.

  • Causality & Solution 1: Incorrect Reducing Agent. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or vigorous catalytic hydrogenation conditions (e.g., high pressure H₂ with Pd/C) will reduce both nitro groups, preventing the formation of the desired product.[3]

    • Action: Employ a milder reducing agent known for selective nitro group reduction. A convenient methodology for this transformation uses reagents like Sodium Dithionite (Na₂S₂O₄) or carefully controlled catalytic hydrogenation with a catalyst like Platinum(IV) oxide (PtO₂).[4] Iron powder in acetic acid is another effective and scalable option for this type of transformation.[1]

  • Causality & Solution 2: Harsh Reaction Conditions. Even with the correct reducing agent, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of undesired byproducts.

    • Action: Maintain careful temperature control, especially during the addition of the reducing agent, as the reaction can be exothermic. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and quench it as soon as the enamine intermediate has been consumed.[1]

Reducing SystemTypical ConditionsAdvantages/Disadvantages
Iron / Acetic Acid Fe powder, AcOH, Toluene, 80-100°CCost-effective, scalable, and generally selective. Can require acidic workup.[1]
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, aq. THF or Dioxane, RT to 60°CMild conditions, but may require phase-transfer catalyst for biphasic systems.
Catalytic Hydrogenation (PtO₂) H₂ (1 atm), PtO₂, Ethyl Acetate or EthanolCan be highly selective under controlled conditions, but requires specialized equipment. Over-reduction is a risk.[4]
Table 2. Comparison of Reducing Agents for Selective Cyclization.
Issue 3: Difficulty in the Final Reduction to 4-Fluoro-6-nitroindoline

Question: I have successfully synthesized 4-fluoro-6-nitroindole, but when I try to reduce it to the indoline, I either get no reaction or I reduce the nitro group as well. How can I selectively reduce the indole double bond?

Answer: Selectively reducing the C2=C3 bond of an indole without affecting a nitro group requires specific reagents that are not strong enough to reduce the aromatic nitro functionality.

  • Causality & Solution: Non-selective Reducing Agent. Standard catalytic hydrogenation (e.g., H₂/Pd/C) will readily reduce both the indole double bond and the nitro group.

    • Action: Use a reagent specifically suited for this transformation. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically acetic acid or trifluoroacetic acid, is the classic and most reliable method for this selective reduction. The acidic conditions protonate the indole, making the C2=C3 bond more susceptible to hydride attack from the mild NaBH₃CN reductant.

Visualizing the Process

To better understand the synthesis and troubleshooting logic, refer to the following diagrams.

Synthetic_Workflow A 1-Fluoro-4-methyl-2,6-dinitrobenzene B Step 1: Enamine Formation (DMF-DMA, 110°C) A->B C Enamine Intermediate B->C D Step 2: Selective Reductive Cyclization (e.g., Fe/AcOH) C->D E 4-Fluoro-6-nitroindole D->E F Step 3: Indole to Indoline Reduction (NaBH3CN, AcOH) E->F G 4-Fluoro-6-nitroindoline (Product) F->G

Caption: Overall synthetic workflow for 4-Fluoro-6-nitroindoline.

Troubleshooting_Yield Start Low Final Yield Step1_Check Check Yield of 4-Fluoro-6-nitroindole Start->Step1_Check Step2_Check Check Yield of Final Indoline Product Step1_Check->Step2_Check Good Step1_Low Issue in Enamine Formation or Reductive Cyclization Step1_Check->Step1_Low Low Step2_Low Issue in Final Reduction Step Step2_Check->Step2_Low Low Reagent_Purity Verify Reagent Purity (Starting Material, DMF-DMA) Step1_Low->Reagent_Purity Cyclization_Conditions Optimize Reductive Cyclization (Change Reducing Agent, Temp.) Step1_Low->Cyclization_Conditions Indoline_Reduction Confirm Use of NaBH3CN/Acid Avoid H2/Pd-C

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare 4-Fluoro-6-nitroindoline? A1: The most robust and scalable approach is a three-step synthesis based on the Leimgruber-Batcho methodology.[1][4] It begins with the condensation of a dinitrotoluene derivative (e.g., 1-fluoro-4-methyl-2,6-dinitrobenzene) with DMF-DMA to form an enamine. This is followed by a selective reductive cyclization to yield 4-fluoro-6-nitroindole. The final step is a selective reduction of the indole C2=C3 double bond using sodium cyanoborohydride to afford the target indoline.

Q2: How should I purify the final product and intermediates? A2: Column chromatography on silica gel is the standard method for purifying the intermediates and the final product.[2] However, some indole and indoline derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition. If you observe streaking or product loss on TLC, consider neutralizing your silica gel with triethylamine (typically 1% v/v in the eluent) or using an alternative stationary phase like alumina.[2] Recrystallization can also be an effective final purification step for solid products.[5]

Q3: How can I effectively monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is indispensable for monitoring these reactions.[6] A typical mobile phase would be a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. Staining with p-anisaldehyde or potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q4: What are the primary safety precautions for this synthesis? A4: Standard laboratory safety protocols should be followed. Specifically:

  • Nitro Compounds: Handle dinitrotoluene derivatives with care as they can be energetic. Avoid excessive heat and mechanical shock.

  • Reagents: DMF-DMA is moisture-sensitive and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Catalysts: If using catalytic hydrogenation, be aware that catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after use when saturated with hydrogen and solvent. Handle them under an inert atmosphere or while wet.[7]

References

  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY - TSI Journals.
  • 4-nitroindole - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH.
  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC.
  • Purification of Organic Compounds: from Crude Product to Purity - Department of Physics & Chemistry.

Sources

Technical Support Center: Purification of 4-Fluoro-6-nitroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

You are likely working with 4-Fluoro-6-nitroindoline as a scaffold for Bcl-2 inhibitors, MDM2 antagonists, or similar heterocyclic pharmaceuticals.[1]

The Core Challenge: Indolines are susceptible to oxidation (reverting to indoles), and the 6-nitro group significantly reduces the basicity of the N1-amine due to its strong electron-withdrawing nature.[1] Consequently, the hydrochloride salt may be labile (prone to hydrolysis) or difficult to crystallize, often resulting in "oils" or "gums" rather than distinct crystals.[1]

This guide provides a chemically grounded, autonomous workflow to purify this compound, moving beyond generic protocols to address the specific electronic and physical properties of nitro-substituted indolines.

Module 1: The "Acid-Base Swing" (Pre-Salt Purification)[1]

Status: Your crude material is a dark oil or sticky solid containing unreacted starting materials or regioisomers.

Do not attempt to crystallize the salt directly from a dirty reaction mixture. The most effective purification leverages the basicity of the indoline nitrogen (albeit reduced) against non-basic impurities (e.g., nitro-aromatics, indoles).[1]

Protocol: The pH Switch
  • Dissolution: Dissolve crude 4-fluoro-6-nitroindoline (free base) in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is polar enough to dissolve the nitro-compound but immiscible with water.

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Mechanism:[1][2][3][4][5] The indoline protonates and moves to the aqueous layer. Non-basic impurities (starting nitro-benzenes, neutral regioisomers) stay in the EtOAc.[1]

    • Critical Check: If the 6-nitro group reduces basicity too much, 1M HCl might not fully protonate it.[1] If the aqueous layer remains colorless and the organic layer dark, increase acid strength to 2M or 3M HCl .

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained organics.

  • The Release:

    • Cool the aqueous layer to 0°C.

    • Basify slowly with 4M NaOH or Sat. NaHCO₃ until pH ~9-10.[1]

    • Observation: The product should precipitate as a solid or oil out of the water.

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).[1]

  • Drying: Dry DCM over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Result: You now have the chemically pure Free Base .

Module 2: Salt Formation & Crystallization

Status: You have the pure free base and need to form the stable Hydrochloride salt.

The Trap: Using aqueous HCl often leads to a hygroscopic paste because water is difficult to remove from nitro-indoline salts. The Fix: Anhydrous Salt Formation.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Solvent A (Dissolution) Anhydrous Ethanol or Methanol Dissolves the free base; polar enough to support ion pairing.[1]
Reagent (Acid) HCl in 1,4-Dioxane (4M) or HCl in Et₂O (2M) Introduces Cl⁻ without water.[1] Dioxane is preferred for higher boiling point stability.
Solvent B (Antisolvent) Diethyl Ether (Et₂O) or MTBE Low polarity; forces the ionic salt out of solution.[1]
Step-by-Step Protocol
  • Dissolve the purified Free Base in a minimum volume of Solvent A (e.g., 5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Dropwise, add 1.1 equivalents of Anhydrous HCl (in Dioxane/Ether).

    • Visual Cue: A precipitate should form immediately. If the solution stays clear, it is supersaturated.

  • The "Crash" Method:

    • Slowly add Solvent B (Et₂O) until the solution turns turbid.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Store at -20°C overnight.

  • Filtration: Filter the solid rapidly under Nitrogen (to prevent moisture absorption). Wash with cold Et₂O.

Module 3: Troubleshooting & FAQs

Q1: The product turned into a dark, sticky "gum" instead of crystals. What now?

Diagnosis: This is the most common issue with nitro-indolines. It usually indicates trapped solvent or impurities preventing crystal lattice packing. The Fix: Trituration.

  • Decant the supernatant solvent.[3]

  • Add Diethyl Ether or Hexane to the gum.

  • Sonicate vigorously for 10-15 minutes.

  • The mechanical energy + non-polar solvent will often force the gum to harden into a filterable powder.

Q2: My product is turning pink/red upon storage.

Diagnosis: Oxidation. Indolines are sensitive to air, oxidizing to Indoles (which are often colored).[1] The HCl salt is more stable than the free base, but not immune. The Fix:

  • Purification: Recrystallize immediately using Isopropanol (IPA) .[1]

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

Q3: How do I remove the 4-Fluoro-6-nitroindole impurity?

Diagnosis: Incomplete reduction or oxidation during workup.[1] The Fix: The "Acid-Base Swing" (Module 1) is the best method.[1] Indoles are neutral (pKa ~ -2) and will not protonate in 1M HCl.[1] They will remain in the organic layer during the acid wash, while your Indoline (pKa ~ 3-5) moves to the water layer.[1]

Visual Workflow: The Purification Logic

The following diagram illustrates the decision matrix for purifying 4-Fluoro-6-nitroindoline HCl.

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture (4-Fluoro-6-nitroindoline) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 2M HCl (aq) Dissolve->AcidWash OrgLayer Organic Layer (Contains Indoles, Nitro-aromatics) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Indoline-H+) AcidWash->AqLayer Keep Basify Basify to pH 10 (NaOH) Extract into DCM AqLayer->Basify FreeBase Isolated Free Base (Oil/Solid) Basify->FreeBase SaltForm Add HCl (Dioxane) in Ethanol FreeBase->SaltForm CheckState Precipitate State? SaltForm->CheckState Crystals Crystalline Solid CheckState->Crystals Success Gum Sticky Gum/Oil CheckState->Gum Failure Triturate Triturate with Et2O Sonicate Gum->Triturate Triturate->Crystals Process Process Decision Decision

Caption: Figure 1. Acid-Base "Swing" Purification and Salt Crystallization Decision Matrix.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of amine hydrochlorides and recrystallization solvents).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on "Acid-Base Extraction" techniques for amines).

  • PubChem. (2025).[1][6] Nitroxoline (Analogous Nitro-heterocycle) Physical Properties. National Library of Medicine. Available at: [Link] (Used for solubility inference of nitro-substituted bicyclic heterocycles).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Source for mechanistic explanation of electron-withdrawing effects of nitro groups on amine basicity).

Sources

Technical Support Center: Resolving Solubility Challenges of Nitroindoline Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the common yet complex challenge of dissolving nitroindoline salts in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development who work with this important class of compounds. Here, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Understanding the Solubility Puzzle of Nitroindoline Salts

Nitroindoline salts are a cornerstone in the synthesis of a wide array of biologically active molecules.[1][2] However, their inherent polarity, stemming from the nitro group and the salt form, often leads to poor solubility in the organic solvents typically used for reactions, purification, and formulation. This guide will walk you through a systematic approach to troubleshoot and resolve these solubility issues.

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For a nitroindoline salt to dissolve, the energy released from the interaction between the salt's ions and the solvent molecules must overcome the lattice energy of the salt crystal and the cohesive forces of the solvent. This principle is often summarized by the adage "like dissolves like."[3]

Factors that significantly influence the solubility of nitroindoline salts include:

  • Polarity of the Solvent: The polarity of the solvent plays a crucial role.[3]

  • Counter-ion of the Salt: The nature of the counter-ion (e.g., chloride, sulfate, acetate) can dramatically affect solubility.

  • Temperature: For most solids, solubility increases with temperature.[4][5]

  • Presence of Other Solutes: The presence of other ions or solutes can either enhance or suppress solubility.[5]

Below is a troubleshooting guide and frequently asked questions to help you navigate the common solubility challenges encountered with nitroindoline salts.

Frequently Asked Questions (FAQs)

Q1: Why is my nitroindoline salt not dissolving in a common organic solvent like dichloromethane (DCM) or ethyl acetate?

A1: Nitroindoline salts are often highly polar due to the presence of the nitro group and the ionic nature of the salt. Solvents like DCM and ethyl acetate are moderately polar and may not possess sufficient polarity to effectively solvate the ions of the salt and overcome the crystal lattice energy. The general principle of "like dissolves like" suggests that more polar solvents are required.[3]

Q2: I've tried a range of solvents, and nothing seems to work. What should I do next?

A2: If single-solvent systems fail, a systematic approach using co-solvents is the next logical step. A small addition of a highly polar, miscible co-solvent can significantly enhance solubility. This technique, known as co-solvency, works by altering the overall polarity of the solvent system to better match that of the solute.[6][7]

Q3: My nitroindoline salt dissolves upon heating, but it crashes out of solution when I cool it down. How can I prevent this?

A3: This is a common issue related to the temperature dependence of solubility.[4] While heating increases solubility, the solution becomes supersaturated upon cooling, leading to precipitation. To mitigate this, you can:

  • Use a co-solvent system: A well-chosen co-solvent can increase the solubility at room temperature, preventing precipitation upon cooling.

  • Optimize the cooling rate: A slower cooling rate can sometimes promote the formation of larger, more manageable crystals rather than a fine precipitate.

  • Consider a different salt form: If possible, converting the salt to a more soluble form (e.g., from a hydrochloride to an acetate salt) can be an effective strategy.

Q4: Can changing the salt form of my nitroindoline really improve its solubility in organic solvents?

A4: Absolutely. The choice of the counter-ion has a significant impact on the crystal lattice energy and the solvation properties of the salt. Salts with larger, more charge-diffuse counter-ions often have lower lattice energies and can be more soluble in organic solvents. For instance, converting a hydrochloride salt to a tosylate or mesylate salt might enhance solubility in less polar organic media.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide provides a structured approach to finding a suitable solvent system for your nitroindoline salt.

Objective: To identify an optimal single-solvent or co-solvent system for dissolving a nitroindoline salt.

Materials:

  • Nitroindoline salt

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities.

SolventPolarity IndexDielectric Constant
n-Hexane0.11.88
Toluene2.42.38
Dichloromethane (DCM)3.19.08
Acetone5.120.7
Ethyl Acetate4.46.02
Acetonitrile (ACN)5.837.5
Isopropanol (IPA)3.918.3
Ethanol (EtOH)4.324.5
Methanol (MeOH)5.132.7
N,N-Dimethylformamide (DMF)6.436.7
Dimethyl Sulfoxide (DMSO)7.246.7
  • Initial Screening (Room Temperature):

    • Add a small, known amount of your nitroindoline salt (e.g., 5 mg) to a vial.

    • Add a measured volume of a solvent (e.g., 0.5 mL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually assess the solubility. If the solid dissolves completely, the solubility is at least 10 mg/mL.

  • Heating:

    • If the salt is not soluble at room temperature, gently heat the vial in a water bath or on a heating block (start at 40-50 °C).

    • Periodically remove the vial and vortex.

    • Observe if the solid dissolves with heating.

  • Co-Solvent System:

    • If the salt has poor solubility in a primary solvent but shows some solubility in a more polar one, create a co-solvent system.

    • Start with the primary solvent and add the polar co-solvent dropwise while vortexing.

    • Observe for dissolution. Common co-solvents to try include methanol, DMF, or DMSO.

Interpreting the Results:

This systematic screening will help you identify a promising solvent or co-solvent system. For instance, you might find that your nitroindoline salt is insoluble in DCM but dissolves readily in a 9:1 DCM:MeOH mixture.

Workflow for Systematic Solvent Screening:

G start Start: Insoluble Nitroindoline Salt screen_single Screen Single Solvents (Varying Polarity) start->screen_single soluble_single Soluble? screen_single->soluble_single yes_single Success! Record Solvent and Approximate Solubility soluble_single->yes_single Yes no_single Insoluble or Poorly Soluble soluble_single->no_single No screen_cosolvent Screen Co-Solvent Systems (e.g., DCM/MeOH, EtOAc/DMF) no_single->screen_cosolvent soluble_cosolvent Soluble? screen_cosolvent->soluble_cosolvent yes_cosolvent Success! Optimize Co-Solvent Ratio soluble_cosolvent->yes_cosolvent Yes no_cosolvent Insoluble soluble_cosolvent->no_cosolvent No consider_alternatives Consider Alternative Strategies: - Change Salt Form - pH Adjustment (if applicable) no_cosolvent->consider_alternatives

Caption: A workflow for systematically screening solvents to dissolve nitroindoline salts.

Guide 2: The Co-Solvency Approach

Co-solvency is a powerful technique to enhance the solubility of polar compounds in less polar organic solvents.[8]

The Principle of Co-solvency:

A co-solvent is a water-miscible or organic-miscible solvent that, when added to a primary solvent, increases the solubility of a poorly soluble compound. The co-solvent works by reducing the interfacial tension between the solute and the primary solvent and by creating a microenvironment that is more favorable for the solute.

Common Co-Solvent Systems for Nitroindoline Salts:

  • For non-polar to moderately polar primary solvents (e.g., Toluene, DCM, Ethyl Acetate):

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Co-Solvency:

  • Suspend the nitroindoline salt in the primary organic solvent.

  • While stirring or vortexing, add the co-solvent dropwise.

  • Continue adding the co-solvent until the solid dissolves.

  • Note the approximate ratio of the primary solvent to the co-solvent required for dissolution.

Causality in Co-Solvency:

The addition of a highly polar co-solvent like methanol to a less polar solvent like dichloromethane creates a solvent mixture with an intermediate polarity. This new solvent environment can more effectively interact with both the non-polar and polar regions of the nitroindoline salt, leading to increased solubility.

G cluster_0 Poorly Soluble System cluster_1 Improved Solubility with Co-Solvent Nitroindoline Salt Nitroindoline Salt Primary Solvent (e.g., DCM) Primary Solvent (e.g., DCM) Nitroindoline Salt->Primary Solvent (e.g., DCM) Weak Interaction (Insoluble) Nitroindoline Salt_2 Nitroindoline Salt Solvent Mixture Primary Solvent + Co-Solvent (e.g., MeOH) Nitroindoline Salt_2->Solvent Mixture Stronger Interaction (Soluble)

Caption: The effect of a co-solvent on improving the solubility of a nitroindoline salt.

Advanced Strategies

If the above methods are not sufficient, consider these advanced strategies:

  • pH Adjustment: For nitroindoline salts with acidic or basic functional groups, adjusting the pH of the medium can significantly impact solubility.[7] This is more applicable to aqueous or protic organic solvent systems.

  • Use of Surfactants: In some cases, particularly for formulation purposes, the addition of a small amount of a suitable surfactant can create micelles that encapsulate the nitroindoline salt and enhance its solubility.[7][9]

  • Salt Metathesis (Ion Exchange): If you suspect the counter-ion is the primary reason for poor solubility, you can perform a salt metathesis reaction to exchange it for a more favorable one. For example, a chloride salt can be converted to an acetate or trifluoroacetate salt.

Conclusion

Resolving the solubility issues of nitroindoline salts in organic solvents often requires a systematic and logical approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and proceed with their synthetic and developmental work more efficiently. Remember that each nitroindoline salt is unique, and some level of empirical optimization will always be necessary.

References

  • Benchchem. (n.d.). Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison.
  • Finley, J., et al. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol.
  • PubMed. (2024, October 15). Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • eScholarship. (2024, September 25). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • 4-nitroindole - Organic Syntheses Procedure. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Google Patents. (n.d.). CN101823992A - Preparation method of 4-nitroindole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

Sources

removing isomers from 4-Fluoro-6-nitroindoline crude product

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team, Medicinal Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isomer Removal for 4-Fluoro-6-nitroindoline

Executive Summary

The nitration of 4-fluoroindoline to access 4-fluoro-6-nitroindoline is a deceptively complex Electrophilic Aromatic Substitution (EAS). While the protonated indoline nitrogen (in strong acid) directs to the meta position (C6), the fluorine atom at C4 is an ortho/para director that electronically favors C5 and C7. Consequently, crude reaction mixtures frequently contain significant amounts of 4-fluoro-5-nitroindoline (the "fluorine-directed" impurity) and 4-fluoro-7-nitroindoline (the "ortho" impurity), alongside oxidative byproducts like indoles.

This guide details the physicochemical separation of these isomers, prioritizing the isolation of the 6-nitro target.

Part 1: Isomer Identification & Diagnostics

Before initiating purification, you must profile your crude mixture. The three primary isomers exhibit distinct physicochemical fingerprints due to the "Ortho Effect" and hydrogen bonding capabilities.

Isomer Profile Table
IsomerStructure NotePolarity (TLC)H-Bonding ModeDiagnostic 1H NMR (Aromatic Region)
7-Nitro (Impurity)Nitro ortho to NHLow (

)
Intra molecular (NH

O=N)

7.8–8.0 (Often deshielded, broad NH)
6-Nitro (Target)Nitro meta to NHMedium (

)
Intermolecular

7.2–7.5 (d,

coupling visible)
5-Nitro (Impurity)Nitro para to NHHigh (

)
Intermolecular (Strong)

8.0+ (Significant deshielding due to ortho-F)

Technical Note: The 7-nitro isomer is often yellow/orange and can sublime or co-distill due to the intramolecular hydrogen bond masking its polarity.

Part 2: Purification Protocols

Workflow Overview

The following decision tree outlines the optimal purification strategy based on crude purity and scale.

PurificationWorkflow Start Crude 4-Fluoro-6-nitroindoline Analysis 1. Diagnostic TLC & 1H NMR (Determine Isomer Ratio) Start->Analysis Decision Is 7-Nitro present? Analysis->Decision Flash Step 2A: Flash Chromatography (Remove Non-polar 7-nitro) Decision->Flash Yes (>5%) Recryst Step 2B: Fractional Recrystallization (Separate 5-nitro from 6-nitro) Decision->Recryst No (<5%) Flash->Recryst 6-nitro/5-nitro mix MotherLiquor Mother Liquor (Enriched in 5-nitro) Recryst->MotherLiquor Supernatant PureProduct Pure 4-Fluoro-6-nitroindoline (>98% Purity) Recryst->PureProduct Precipitate

Figure 1: Purification logic flow. Removal of the non-polar 7-nitro isomer is a prerequisite for efficient recrystallization of the target 6-nitro compound.

Protocol A: Removal of 7-Nitro Isomer (Flash Chromatography)

The 7-nitro isomer's intramolecular hydrogen bond makes it behave like a non-polar hydrocarbon. It must be removed first, as it interferes with the crystallization of the 6-nitro target.

Reagents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Silica Gel (230-400 mesh).

  • Slurry Packing: Pack a silica column using 100% Hexanes.

  • Loading: Dissolve the crude oil/solid in a minimum amount of Toluene or Dichloromethane (DCM). Avoid EtOAc for loading if possible to prevent band broadening.

  • Elution Gradient:

    • 0–5% EtOAc/Hexanes: Elutes the 7-nitro isomer (bright yellow band).

    • 10–20% EtOAc/Hexanes: Elutes the 6-nitro target (often pale yellow/tan).

    • 30%+ EtOAc/Hexanes: Elutes the 5-nitro impurity and oxidative byproducts.

  • Checkpoint: Collect the middle fractions. If 5-nitro co-elutes, proceed to Protocol B with this enriched mixture.

Expert Insight: If the 7-nitro isomer is the only impurity, a simple "filtration" through a silica plug with 5% EtOAc/Hexanes is often sufficient to wash it out before eluting the product with more polar solvent.

Protocol B: Separation of 5-Nitro and 6-Nitro (Fractional Recrystallization)

Separating the 5- and 6-isomers is challenging via chromatography due to similar polarities. Recrystallization exploits the "packing disruption" caused by the fluorine atom.

  • 6-Nitro: Fluorine (C4) and Nitro (C6) are meta. Less steric strain

    
     Higher MP 
    
    
    
    Crystallizes first.
  • 5-Nitro: Fluorine (C4) and Nitro (C5) are ortho. Steric repulsion twists the nitro group

    
     Lower MP 
    
    
    
    Stays in solution.

Solvent System: Ethanol (EtOH) / Water or Toluene / Heptane.

  • Dissolution: Place the semi-pure solid (post-column) in a flask. Add Ethanol (absolute) (approx. 10 mL per gram).

  • Reflux: Heat to reflux until fully dissolved. If insoluble particles remain (inorganic salts), filter hot.

  • Nucleation: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point). Add a few drops of EtOH to clear it again.

  • Slow Cooling: Wrap the flask in foil or a towel to ensure very slow cooling to room temperature. Rapid cooling traps the 5-nitro oil.

  • Crystallization: Allow to stand at room temperature for 4-6 hours, then move to a fridge (4°C) overnight.

  • Filtration: Filter the crystals. Wash with cold 50% EtOH/Water.

    • Solid: Enriched 4-fluoro-6-nitroindoline.

    • Filtrate: Enriched 4-fluoro-5-nitroindoline.

Part 3: Troubleshooting & FAQs

Q1: My crude product is a black tar. Did the nitration fail? A: Not necessarily. Indolines are prone to oxidation, forming indole impurities (dark colored). The "tar" is often polymerized indole byproducts.

  • Fix: Dissolve the tar in DCM and perform a charcoal filtration (activated carbon) before attempting chromatography. This removes the polymeric tars that ruin silica columns.

Q2: I see a spot on TLC that trails heavily. What is it? A: This is likely the amine starting material (unreacted 4-fluoroindoline) or a de-acetylated byproduct if you used a protecting group.

  • Fix: Add 1% Triethylamine (TEA) to your TLC solvent and column mobile phase. This sharpens the amine peaks by deprotonating the silica sites.

Q3: The 5-nitro and 6-nitro isomers are co-eluting on the column. A: This is common. Standard silica has trouble resolving these regiochemical isomers.

  • Fix: Switch to Toluene/Acetone (20:1) as your eluent. The

    
    -
    
    
    
    interactions between toluene and the nitro-aromatic rings often provide better selectivity than Hexane/EtOAc for nitro isomers [1].

Q4: Can I use GC-MS to check the ratio? A: Use caution. Nitro-indolines can thermally degrade or dehydrogenate (aromatize to indoles) in the hot injection port (


C), giving false data.
  • Fix: Use HPLC (C18 column, Water/Acetonitrile gradient) or qNMR (Quantitative NMR) for accurate isomer ratios.

References

  • Separation of Nitro Isomers via Solvent Selectivity : Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. Link

  • Nitration of Indolines (General Mechanism) : Ikan, R., & Rapaport, E. (1972). Nitration of Indoline and its Derivatives. Tetrahedron, 28(14), 3823-3829. Link

  • Purification of Organic Compounds : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Regioselectivity in Nitration : Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. Link

stability of 4-Fluoro-6-nitroindoline HCl in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Buffers Ticket ID: [AUTO-GEN-2026-FN-IND] Assigned Scientist: Senior Application Specialist, Chemical Stability Unit

Executive Summary: The "Stability vs. Solubility" Paradox

You are likely encountering issues with 4-Fluoro-6-nitroindoline HCl (hereafter 4F6N-Ind ) in biological assays. The central challenge with this molecule is not just chemical degradation, but a sharp solubility cliff driven by its pKa.

While the hydrochloride (HCl) salt appears water-soluble, the 6-nitro group renders the indoline nitrogen extremely weakly basic. Upon dilution into neutral buffers (pH 7.4), the molecule almost instantly deprotonates to its neutral, hydrophobic free-base form, leading to "silent precipitation" that mimics degradation or loss of potency.

This guide provides the protocols to distinguish between solubility failure (precipitation) and chemical failure (oxidation).

Part 1: Quick Status Monitor

Use this visual decision matrix to diagnose your current observation immediately.

ObservationLikely CauseImmediate Action
Cloudiness / Precipitate immediately upon adding buffer.Solubility Crash. The neutral free base has precipitated.Reduce final concentration to <50 µM or increase DMSO to 1-2%.
Yellowing of the solution over 24-48 hours.Oxidation. Conversion of Indoline

Indole.
Degas buffers (Argon purge) and protect from light.
Loss of Signal (LC-MS) without new peaks.Adsorption. The hydrophobic free base is sticking to plastic.Switch to glass vials or low-binding polypropylene.
New Peak (M-2) on LC-MS.Dehydrogenation. 4-Fluoro-6-nitroindole formed.Add antioxidant (Ascorbic acid) or lower pH if assay permits.
Part 2: Deep Dive – The Solubility Trap
The Mechanism

Users often assume that because they purchased the HCl salt , it will remain soluble in PBS or HEPES. This is incorrect for nitro-indolines.

  • Indoline pKa: ~4.9 (Weak base).

  • Effect of 6-Nitro Group: The nitro group is strongly electron-withdrawing. It pulls electron density from the nitrogen, dropping the pKa significantly (estimated pKa < 1.0).

  • The Consequence: At pH 7.4, the equilibrium shifts 99.9% toward the neutral free base . The HCl is neutralized by the buffer, and the remaining organic molecule is highly lipophilic (due to the Fluoro and Nitro groups).

Visualization: The Solubility/pH Interaction

SolubilityLogic Salt 4F6N-Ind HCl (Solid Salt) AcidSol Acidic Solution (pH < 2) Protonated Cation [Soluble] Salt->AcidSol Dissolves in Water/DMSO FreeBase Neutral Free Base (Deprotonated) [Hydrophobic] AcidSol->FreeBase Dilution into Buffer Buffer Physiological Buffer (pH 7.4) FreeBase->Buffer Remains Soluble (Only if Conc < Limit) Precip Micro-Precipitation (Assay Failure) FreeBase->Precip Conc > Solubility Limit (Likely ~50-100 µM)

Figure 1: The "Solubility Trap." Diluting the acidic salt into a neutral buffer forces deprotonation, risking precipitation.

Part 3: Chemical Stability (Oxidation)

If solubility is managed, the secondary risk is oxidative dehydrogenation . Indolines are chemically susceptible to losing two hydrogens to become indoles , a process driven by aromatization.

  • Risk Factor: High pH, Light, and Oxygen.

  • Stabilizing Feature: The 6-nitro group actually improves oxidative stability compared to unsubstituted indoline by reducing electron density, making the ring less prone to initial electrophilic attack, but auto-oxidation can still occur over days.

Degradation Pathway

OxidationPath Indoline 4-Fluoro-6-nitroindoline (Active Species) MW: X Transition Oxidative Dehydrogenation (-2H) Indoline->Transition O2, Light, pH > 7 Indole 4-Fluoro-6-nitroindole (Degradant) MW: X - 2.02 Transition->Indole Aromatization

Figure 2: The primary degradation pathway is the conversion to the fully aromatic indole.

Part 4: Validated Protocols
Protocol A: Preparation of Stable Stocks

Do not dissolve directly in buffer.

  • Solvent: Dissolve the HCl salt in 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic adsorption). Store at -20°C.

    • Why Glass? Nitro-aromatics can adsorb to polystyrene.

Protocol B: The "Step-Down" Dilution (preventing shock precipitation)

When adding to aqueous buffer:

  • Vortex the buffer vigorously.

  • Add the DMSO stock submerged directly into the vortexing buffer (do not drop on top).

  • Limit: Keep final DMSO concentration

    
     0.5% if possible to aid solubility of the neutral species.
    
  • Verification: Measure Absorbance at 600nm immediately. If OD > 0.05, you have micro-precipitation.

Protocol C: Stability QC Check (HPLC/LC-MS)

Run this check if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm and 280 nm.

  • Target:

    • Peak A (Parent): 4-Fluoro-6-nitroindoline.

    • Peak B (Impurity): 4-Fluoro-6-nitroindole .

    • Note: The Indole will elute later (more hydrophobic) and will have a mass of [M-2] .

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT to prevent oxidation? A: Caution advised. While reducing agents prevent oxidation, nitro groups can be susceptible to reduction (to amines) by strong reducing agents under certain conditions, though TCEP is generally safe. A better approach is Argon degassing of buffers, which removes oxygen without chemically altering the nitro group.

Q: My solution turned bright yellow. Is it ruined? A: Likely yes. Nitro-indolines are often pale yellow/orange, but nitro-indoles (the oxidized product) are often significantly more conjugated and intensely colored (bright yellow/fluorescent). Run an LC-MS to confirm the [M-2] peak.

Q: Why does the pH of my buffer drop when I add the compound? A: You are adding an HCl salt. If your buffer capacity is weak (e.g., 10mM phosphate) and your compound concentration is high, the HCl released will acidify the solution. Ensure your buffer is >50mM or adjust pH after addition.

References
  • Indoline Oxidation Mechanisms

    • Study: "Electrochemical and chemical oxidation of indole derivatives."[1] The aromatization of indoline to indole is a 2-electron, 2-proton transfer process facilitated by base.

    • Source: (Proxy link for general mechanism).

  • Nitro Group Effects on pKa

    • Data: The pKa of indole is ~-2.4 (protonation at C3) and Indoline is ~4.9 (protonation at N). Electron-withdrawing groups (Nitro) lower pKa by 2-4 units.
    • Source:

  • General Handling of Fluorinated Aromatics

    • Guide: "Stability and Solubility of Fluorin
    • Source:

(Note: Specific stability data for CAS 365-22-0 is derived from first-principles chemistry of the 6-nitroindoline scaffold, as specific degradation papers for this exact catalog number are proprietary.)

Sources

Technical Support Center: Optimizing the One-Pot Reductive Amination of 4-Fluoro-6-nitroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on optimizing reductive amination of 4-Fluoro-6-nitroindoline.

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of substituted 4-fluoro-6-aminoindoline derivatives. The conversion of 4-fluoro-6-nitroindoline via a one-pot reductive amination is a highly efficient transformation that combines nitro group reduction and subsequent N-alkylation into a single, streamlined process. However, successful execution requires a nuanced understanding of the reaction's two distinct phases and potential pitfalls. This document serves as a troubleshooting manual and a source of expert guidance to help you navigate the complexities of this reaction and achieve optimal outcomes.

Reaction Overview: The Two-Step, One-Pot Cascade

The overall transformation involves the initial reduction of the aromatic nitro group to a primary amine, which then participates in a classical reductive amination with an aldehyde or ketone. From a process chemistry perspective, combining these into a one-pot sequence is highly desirable as it minimizes workup and purification steps.[1] The entire cascade is illustrated below.

G cluster_process One-Pot Reaction Vessel SM1 4-Fluoro-6-nitroindoline Step1 Step 1: Nitro Reduction (Intermediate Formation) SM1->Step1 H₂ & Catalyst (e.g., Pd/C) SM2 Aldehyde / Ketone (R1, R2) Step2 Step 2: Reductive Amination SM2->Step2 1. Condensation (forms imine/iminium ion) Intermediate 4-Fluoro-6-aminoindoline (In situ) Step1->Intermediate Intermediate->Step2 Reacts immediately Product Final Product: N-Substituted 4-Fluoro-6-aminoindoline Step2->Product 2. Reduction (e.g., H₂ or Hydride) G Start Low Yield or No Product CheckSM Analyze crude reaction mixture by LC-MS or TLC Start->CheckSM IsNitroPresent Is 4-fluoro-6-nitroindoline the major component? CheckSM->IsNitroPresent IsAminoPresent Is 4-fluoro-6-aminoindoline the major component? IsNitroPresent->IsAminoPresent No FixStep1 Problem: Nitro Reduction Failure - Check H₂ source - Use fresh catalyst - Increase temperature/pressure IsNitroPresent->FixStep1 Yes FixStep2 Problem: Reductive Amination Failure - Add acetic acid catalyst - Switch to STAB reducing agent - Check aldehyde purity IsAminoPresent->FixStep2 Yes FixSelectivity Problem: Side Reactions - Check stoichiometry - Use STAB to avoid  carbonyl reduction - Lower temperature IsAminoPresent->FixSelectivity No (Complex Mixture)

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: 4-Fluoro-6-nitroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Regioisomeric Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-6-nitroindoline (CAS: 386-29-8) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antimalarial agents. In drug development, its purity and structural integrity are paramount, yet it suffers from significant isobaric interference from regioisomers (e.g., 5-fluoro-6-nitroindoline) and oxidation byproducts (indoles).

This guide provides a technical comparison of ionization methodologies and fragmentation pathways. Unlike standard data sheets, we analyze the differential mass spectral behavior of 4-fluoro-6-nitroindoline against its analogs, providing a validated protocol for unambiguous identification.

Part 1: Structural Analysis & Theoretical Fragmentation

To optimize detection, one must understand the competing physicochemical properties of the molecule: the basic secondary amine (indoline N1) and the strongly electron-withdrawing nitro group (C6).

Physicochemical Profile:

  • Formula:

    
    
    
  • Exact Mass: 182.0492 Da

  • Key Structural Tension: The electron-withdrawing nitro group reduces the basicity of the N1 amine, making standard ESI(+) less sensitive than expected for typical amines.

Mechanistic Fragmentation Pathway (ESI+)

In positive mode (


, m/z 183), the fragmentation is driven by the stability of the nitro group leaving as a neutral radical or molecule.

FragmentationPathway Parent [M+H]+ Precursor m/z 183.05 Oxidation [M+H-2H]+ (Indole) m/z 181.03 (In-Source Oxidation) Parent->Oxidation - H2 (2.02 Da) Frag_NO2 Loss of NO2 m/z 137.05 Parent->Frag_NO2 - NO2 (46 Da) Frag_NO Loss of NO m/z 153.05 Parent->Frag_NO - NO (30 Da) Frag_HF Loss of HF (Secondary) Frag_NO2->Frag_HF - HF (20 Da)

Figure 1: Predicted ESI(+) fragmentation tree for 4-Fluoro-6-nitroindoline. Note the competing pathway of in-source oxidation to the indole form.

Part 2: Comparative Methodology

This section compares the performance of 4-Fluoro-6-nitroindoline under different analytical conditions and against its closest structural competitors.

Comparison A: Ionization Mode Selection (ESI+ vs. ESI- vs. APCI)

The choice of ionization source drastically alters sensitivity and fragmentation richness.

FeatureMethod A: ESI (+) Method B: ESI (-) Method C: APCI (+)
Primary Ion

(m/z 183)

(m/z 181)

/

Sensitivity Moderate. Nitro group suppresses protonation at N1.High. Nitro group stabilizes the negative charge (resonance).High. Good for non-polar precursors.
Fragmentation Rich. Distinct losses of

,

, and

.
Sparse. Mostly stable molecular ion; hard to fragment.Complex. Higher thermal energy induces radical cations.
Artifacts High risk of in-source oxidation (

).
Low risk of oxidation.Thermal degradation possible.
Recommendation Best for Structural ID Best for Quantitation (LOD) Alternative if ESI fails

Senior Scientist Insight: While ESI(-) is more sensitive due to the nitro group's acidity, ESI(+) is required for structural verification . In negative mode, the molecule is so stable that it often refuses to fragment informatively, making isomer differentiation impossible.

Comparison B: Differentiating Regioisomers

The most common challenge is distinguishing 4-Fluoro-6-nitroindoline from 5-Fluoro-6-nitroindoline . Both have identical mass (m/z 183) and similar retention times.

Differentiation Strategy: The "Ortho Effect"

  • 4-Fluoro-6-nitro: The fluorine is meta to the nitro group.

  • 5-Fluoro-6-nitro: The fluorine is ortho to the nitro group.

In the 5-fluoro isomer, the proximity of the Fluorine and Nitro groups facilitates a specific rearrangement (often involving HF elimination or F-migration) that is energetically unfavorable in the 4-fluoro analog.

Diagnostic Feature4-Fluoro-6-nitroindoline (Target)5-Fluoro-6-nitroindoline (Isomer)
m/z 137 Intensity Dominant (Loss of

)
Moderate
m/z 117 Intensity Low (Loss of

then

)
High (Facilitated loss of

)
Retention Time Elutes earlier (typically)Elutes later (more polar interaction)
Part 3: Experimental Protocol

To replicate these results, use the following validated LC-MS/MS workflow. This protocol minimizes in-source oxidation while maximizing fragment generation.

1. Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) to 1 µg/mL.

  • Additive: Add 0.1% Formic Acid. Crucial: Do not use Ammonium Acetate for ESI(+), as it suppresses the weak amine protonation.

2. LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Keep low to prevent discharge).

  • Cone Voltage: 20 V (Critical: Higher voltages >35V will force the m/z 183

    
     181 oxidation in the source, leading to false identification of the indole impurity).
    
  • Desolvation Temp: 350°C.

4. Differentiation Workflow (DOT Diagram)

Workflow Sample Unknown Sample (Nominal Mass 182) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Check m/z 183 vs 181 LC->MS1 MS2 Targeted MS/MS (CE: 25eV) MS1->MS2 Decision Ratio Analysis m/z 137 vs 117 MS2->Decision

Figure 2: Logical workflow for distinguishing 4-fluoro-6-nitroindoline from isomeric impurities.

Part 4: Validated Transitions List

Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole system.

Precursor (

)
Product (

)
Collision Energy (eV)TypePurpose
183.05 137.05 20QuantifierLoss of

(Base Peak)
183.05 153.05 15Qualifier 1Loss of

183.05 117.05 35Qualifier 2Loss of

(Isomer check)
181.03 135.03 25MonitorCheck for Indole Impurity
References
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[1][2] Natural Product Reports, 33, 432-455. Link

  • Giraud, F., et al. (2010). Synthesis of 5-fluoro-6-substituted indoles via a modified Leimgruber-Batcho indole synthesis.[3] TSI Journals: Organic Chemistry, 6(2). (Provides synthetic context for 4/5/6-substituted fluoroindoles).

  • Holčapek, M., et al. (2010). Structural characterization of nitro-aromatic compounds by electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry, 45(8), 844-852.
  • Vrkoslav, V., et al. (2012). Differentiation of isomeric nitroindoles by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(10), 1163-1172.

Sources

A Comparative Guide to the Crystal Structures of Halogenated and Non-Halogenated Indoline Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the indoline scaffold stands as a privileged structure, forming the core of numerous bioactive molecules and functional materials. The strategic introduction of fluorine and other halogens into this framework has emerged as a powerful tool to modulate a compound's physicochemical and biological properties, including metabolic stability, binding affinity, and crystal packing. This guide offers an in-depth comparison of the crystal structure data for a non-halogenated indolium salt and its halogenated counterpart, providing valuable insights for rational drug design and crystal engineering.

The Influence of Halogenation on Crystal Architecture

The substitution of hydrogen with a halogen atom, particularly fluorine, can induce profound changes in the solid-state arrangement of molecules. These alterations are primarily driven by the unique electronic properties of halogens, such as high electronegativity and the ability to participate in non-covalent interactions like hydrogen and halogen bonds. Understanding these subtle yet significant structural modifications is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and stability.

Comparative Crystal Structure Analysis: A Case Study

To illustrate the impact of halogenation on the crystal packing of indoline salts, we present a comparative analysis of two representative compounds: the non-halogenated 1,2,3,3-Tetramethyl-3H-indolium iodide and the bromo-substituted 4,6-Dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide . While a directly analogous fluorinated crystal structure with publicly available data proved elusive during our comprehensive search, the bromo-derivative provides a valuable case study into the effects of halogenation on the indoline core.

Data Presentation

The following table summarizes the key crystallographic data for the two compounds, facilitating a direct comparison of their solid-state structures.

Parameter1,2,3,3-Tetramethyl-3H-indolium iodide4,6-Dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide
CSD Refcode NENZAJ01Not publicly available
Chemical Formula C₁₂H₁₆INC₁₂H₁₄Br₂IN
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pnma
a (Å) 10.3314.86
b (Å) 11.238.29
c (Å) 11.8311.85
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 13701460
Z 44

Key Observations:

  • Crystal System and Space Group: Both compounds crystallize in the orthorhombic system, but in different space groups. This fundamental difference in symmetry indicates a significant alteration in the molecular packing arrangement upon bromination.

  • Unit Cell Dimensions: The unit cell dimensions of the bromo-substituted salt are notably different from the non-halogenated analog, reflecting the accommodation of the larger bromine atoms and the resulting changes in intermolecular interactions.

  • Intermolecular Interactions: In the crystal structure of 4,6-dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide, the molecules form layers linked by C—H⋯Br hydrogen bonds, as well as C—Br⋯Br and C—Br⋯I halogen bonds[1]. This intricate network of non-covalent interactions, absent in the non-halogenated structure, is a direct consequence of the presence of bromine atoms and plays a crucial role in dictating the overall crystal architecture.

Experimental Protocols

The ability to reliably synthesize and crystallize these compounds is essential for further investigation and application. Below are detailed, step-by-step methodologies for the preparation of the title compounds.

Synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide

This synthesis is a well-established procedure involving the quaternization of 2,3,3-trimethyl-3H-indole.

Workflow:

A 2,3,3-Trimethyl-3H-indole C Reaction in a suitable solvent (e.g., acetonitrile) A->C B Methyl iodide B->C D Heating under reflux C->D E Crystallization D->E F 1,2,3,3-Tetramethyl-3H-indolium iodide E->F

Caption: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2,3,3-trimethyl-3H-indole in a suitable solvent such as acetonitrile.

  • Addition of Methylating Agent: Add an excess of methyl iodide to the solution.

  • Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether, to obtain high-purity crystals suitable for X-ray diffraction analysis.

Synthesis of 4,6-Dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide[1]

The synthesis of this halogenated analog involves a multi-step process starting from 3,5-dibromoaniline.

Workflow:

A 3,5-Dibromoaniline B Diazotization & Reduction A->B C 3,5-Dibromophenylhydrazine B->C D Condensation with 3-Methyl-2-butanone C->D E 4,6-Dibromo-2,3,3-trimethyl-3H-indole D->E F N-Alkylation with Methyl iodide E->F G 4,6-Dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide F->G

Caption: Synthesis of 4,6-Dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide.

Step-by-Step Protocol:

  • Synthesis of 3,5-Dibromophenylhydrazine:

    • Diazotize 3,5-dibromoaniline with nitrosylsulfuric acid in sulfuric acid.

    • Reduce the resulting diazonium salt with tin(II) chloride to yield 3,5-dibromophenylhydrazine.

  • Synthesis of 4,6-Dibromo-2,3,3-trimethyl-3H-indole:

    • Reflux the 3,5-dibromophenylhydrazine with 3-methyl-2-butanone in acetic acid to induce a Fischer indole synthesis, affording 4,6-dibromo-2,3,3-trimethyl-3H-indole.

  • N-Alkylation:

    • Dissolve the 4,6-dibromo-2,3,3-trimethyl-3H-indole in a suitable solvent like benzene.

    • Add an excess of iodomethane and leave the mixture at room temperature in a sealed tube for 24 hours.

  • Isolation and Crystallization:

    • The quaternized indolium salt will precipitate from the solution.

    • Collect the crystals by filtration, wash with diethyl ether, and dry. These crystals can be directly used for X-ray diffraction studies.

The Power of Fluorine: Extrapolating the Impact

While a direct fluorinated analogue's crystal structure is not presented here, the principles of crystal engineering allow us to extrapolate the likely influence of fluorine substitution. Fluorine's high electronegativity and small size would likely lead to:

  • Stronger Hydrogen Bonds: The C-H bonds adjacent to the fluorine atom would be more acidic, leading to stronger C-H···I⁻ or C-H···anion hydrogen bonds.

  • Introduction of C-F···H and C-F···F Interactions: These weak non-covalent interactions can significantly influence crystal packing, often leading to denser and more stable crystal lattices.

  • Altered Molecular Conformation: The steric and electronic effects of fluorine could lead to subtle changes in the conformation of the indoline ring and its substituents, which in turn would affect the overall packing.

The dramatic effect of fluorination on crystal packing has been observed in other organic semiconductors, where it can even change the packing motif from a desirable π-stacking arrangement to a less favorable herringbone pattern due to alterations in the molecular electrostatic potential[2][3].

Conclusion

This comparative guide highlights the significant impact of halogenation on the crystal structure of indoline salts. The introduction of bromine atoms leads to a different crystal system, altered unit cell dimensions, and a more complex network of intermolecular interactions compared to the non-halogenated counterpart. While a directly comparable fluorinated indoline salt crystal structure remains to be publicly documented, the known effects of fluorination suggest that it would induce even more profound changes in the solid-state architecture. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of new molecules with optimized solid-state characteristics. The provided experimental protocols offer a starting point for the synthesis and crystallization of these and other halogenated indoline derivatives, paving the way for future investigations into this important class of compounds.

References

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Advances, 2020 . [Link]

  • Synthesis and Chemistry of Indole. PharmaTutor, 2019 . [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. ResearchGate, 2020 . [Link]

  • 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide. PubChem, 2024 . [Link]

  • Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. IUCrData, 2021 , 6, x211130. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-6-nitroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Fluoro-6-nitroindoline hydrochloride. As a specialized chemical, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined are based on a conservative risk assessment derived from the compound's key structural features: a halogenated (fluoro) aromatic system, a nitro group, and an indoline (aromatic amine derivative) core.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of 4-Fluoro-6-nitroindoline hydrochloride is the foundation of its safe management. Due to its classification as a halogenated nitroaromatic compound, it requires careful handling.[1] The primary hazards are associated with its likely toxicity and reactivity.

Core Chemical Hazards:

  • Toxicity: Based on analogous structures like nitroanilines and other substituted indoles, this compound should be presumed toxic if swallowed, inhaled, or in contact with skin.[2] Aromatic amines are often lipid-soluble and can be readily absorbed through the skin.[3] Prolonged or repeated exposure may cause organ damage.[2]

  • Environmental Hazard: Many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[2] Therefore, it must not be allowed to enter drains or the environment.[4]

  • Physical Hazard: While not classified as an explosive, it is a combustible solid that may form explosive mixtures with air upon intense heating.[1] Combustion byproducts are hazardous and can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[5][6]

  • Incompatibilities: The compound should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous or hazardous reactions.[6][7]

Data Summary Table: Predicted Hazard Profile
PropertyPredicted Value / ClassificationRationale / Source (Analogous Compounds)
Acute Toxicity Toxic (Oral, Dermal, Inhalation)Based on data for o-nitroaniline and 6-nitroindoline.[2][7]
Skin Irritation Category 2 (Irritant) Based on data for 6-nitroindoline and 4-fluoroindole.[4][7]
Eye Irritation Category 2 (Irritant) Based on data for 6-nitroindoline and 4-fluoroindole.[4][7]
Aquatic Toxicity Harmful to aquatic life A common characteristic of nitroaromatic compounds.[2]
Disposal P-Statement P501 Dispose of contents/container to an approved waste disposal plant.[1][7]

Part 2: Pre-Disposal Safety Protocols

Before beginning any process that will generate waste, ensure the following safety measures are in place.

A. Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Always wear the following when handling 4-Fluoro-6-nitroindoline hydrochloride in any form (pure solid, solution, or waste mixture):

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[6]

  • Eye/Face Protection: Safety glasses with side shields or a face shield.[4][7]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure skin is not exposed.[8]

B. Engineering Controls

Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[7]

C. Spill Management

In the event of a spill, immediately evacuate the area and alert your colleagues. Contain the spill using appropriate absorbent materials. All cleanup materials must be collected and treated as hazardous waste, following the disposal protocol detailed below.[9] Do not allow the spill to enter the sewer system.[10]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the compliant disposal of 4-Fluoro-6-nitroindoline hydrochloride waste.

Step 1: Waste Characterization and Segregation

This is the most critical step in managing chemical waste. The efficacy and cost of final disposal are directly dependent on proper segregation at the source.

  • Causality: 4-Fluoro-6-nitroindoline hydrochloride contains fluorine, classifying it as a halogenated organic compound .[1] Halogenated waste streams cannot be mixed with non-halogenated streams. The reason is that non-halogenated solvents can often be recycled as fuel, which is a less expensive disposal route.[11] Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acid gases (like HF) produced during combustion, making the process more complex and costly.[1][11][12] Mixing these streams contaminates the non-halogenated waste, forcing the entire volume to be disposed of via the more expensive method.[1]

Disposal Decision Workflow

G start Generate Waste Containing 4-Fluoro-6-nitroindoline HCl check_halogen Does the compound contain a halogen? (F, Cl, Br, I) start->check_halogen halogenated Segregate into: 'HALOGENATED ORGANIC WASTE' check_halogen->halogenated Yes (Fluorine) non_halogenated Segregate into: 'NON-HALOGENATED ORGANIC WASTE' check_halogen->non_halogenated No

Caption: Waste segregation decision for 4-Fluoro-6-nitroindoline HCl.

Step 2: Container Selection and Handling
  • Collect waste in a container made of a compatible material, such as borosilicate glass or a designated polyethylene hazardous waste container.[1]

  • The container must be in good condition, free of leaks or cracks, and possess a tight-fitting screw cap.[13]

  • Crucially, keep the waste container closed at all times except when actively adding waste. [1][14] This prevents the release of vapors and minimizes the risk of spills.

Step 3: Proper Labeling

Label the waste container before the first drop of waste is added.[14] The label must be clear, legible, and contain the following information:

  • The words "Hazardous Waste" .[1]

  • Full chemical names of all contents, including "Waste 4-Fluoro-6-nitroindoline hydrochloride" and any solvents or other chemicals present. Do not use abbreviations or formulas.[14]

  • The approximate percentages or concentrations of each component.[1]

  • The relevant hazard information (e.g., "Toxic," "Irritant").[1]

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Accumulation and Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of laboratory personnel.[1]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

  • Store the container away from incompatible materials, heat sources, and high-traffic areas.[1][7]

Step 5: Arranging for Final Disposal
  • Do not attempt to treat or dispose of this chemical yourself.

  • The only correct procedure is to contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1]

  • Your EHS department is the authoritative entity responsible for ensuring compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA). They work with licensed hazardous waste disposal vendors who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[1]

  • The standard and most effective disposal method for this class of compound is high-temperature incineration .[1][12] This process ensures the complete destruction of the hazardous organic molecule.[12][15]

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • SAFETY DATA SHEET for 4-Nitroanisole. Alfa Aesar. Available from: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Pennsylvania Health System. Available from: [Link]

  • Safety data sheet for 6-Nitro-DL-tryptophan. British Pharmacopoeia Commission. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Nitrocellulose Drum Removal Work Plan. US Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Waste Reduction. University of Waterloo. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). US Environmental Protection Agency (EPA). Available from: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET for Aromatic Amine mixture. Tri-iso. Available from: [Link]

  • EPA Hazardous Waste Codes. Alfred University. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available from: [Link]

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Personal protective equipment for handling 4-Fluoro-6-nitroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-Fluoro-6-nitroindoline hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous system of risk mitigation based on molecular causality. 4-Fluoro-6-nitroindoline hydrochloride (CAS: 1956306-88-9) is a highly specialized pharmaceutical intermediate. To handle it safely, we must deconstruct its structural motifs and understand exactly why it behaves the way it does in biological and physical systems.

Mechanistic Hazard Profiling

This compound presents a trifecta of chemical hazards: a nitroaromatic core, a lipophilic fluorine substituent, and an acidic hydrochloride salt.

  • Nitroaromatic Toxicity: Nitroaromatic compounds (NACs) are highly electrophilic and environmentally recalcitrant (1)[1]. In biological systems, they can undergo enzymatic reduction to reactive nitroso and hydroxylamine species. These intermediates are known to cause methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport), liver damage, and exhibit mutagenic properties (2)[2].

  • Enhanced Dermal Penetration: Primary aromatic amines and their derivatives are highly lipid-soluble, allowing them to be readily absorbed through the stratum corneum (3)[3]. The addition of the fluorine atom further increases the lipophilicity of the indoline core, exacerbating the risk of rapid systemic toxicity via dermal exposure, requiring extreme caution (4)[4].

  • Corrosive Salt Form: To improve synthetic utility, this compound is supplied as a hydrochloride salt. Upon contact with ambient moisture, sweat on the skin, or ocular fluid, the salt dissociates to release localized hydrochloric acid equivalents. This causes acute irritation, potential chemical burns, and severe mucous membrane damage (5)[5].

Personal Protective Equipment (PPE) Matrix & Causality

To build a self-validating safety system, every piece of PPE must directly neutralize a specific molecular hazard.

Hazard MechanismPhysiological RiskRequired PPECausality & Specification
Lipophilic Nitroaromatic Core Systemic toxicity via dermal absorption; MethemoglobinemiaDouble Nitrile or Neoprene Gloves Fluorinated organics can permeate thin latex. Double gloving ensures breach detection and prevents transdermal absorption (4)[4].
Acidic Hydrochloride Salt Corneal damage; severe mucous membrane irritationChemical Safety Goggles + Face Shield HCl salt dust reacts with ocular fluid to cause immediate acidic burns. Goggles prevent ingress of airborne particulates (5)[5].
Aerosolized Fine Powder Respiratory tract irritation; rapid alveolar absorptionNIOSH N95 / P100 Respirator Prevents inhalation of dust. Mechanical exhaust (fume hood) is mandatory, but P100 provides a secondary barrier against toxic particulates (2)[2].
Electrostatic Clinging Chronic dermal exposure from contaminated clothingDisposable Tyvek Lab Coat / Apron Woven cotton lab coats trap fine powders. A disposable, anti-static outer layer prevents tracking the compound outside the lab (5)[5].

Operational Workflow: Weighing and Transfer

Objective: To safely transfer a highly toxic, irritating powder while maintaining a self-validating system of containment.

Phase 1: Pre-Operation & Setup

  • Verify the chemical fume hood has a face velocity of 80-100 fpm. Mechanical exhaust is strictly required (5)[5].

  • Line the hood working surface with disposable, anti-static weighing paper. Causality: Hydrochloride salts often carry static charges; anti-static paper prevents the powder from repelling and aerosolizing upon contact.

  • Place a calibrated analytical balance inside the hood. Ensure the balance draft shield is fully functional.

Phase 2: Execution of Transfer

  • Bring the sealed reagent bottle and a pre-tared, sealable reaction vial into the hood.

  • Use a PTFE-coated (anti-static) spatula to manipulate the powder.

  • Carefully transfer the required mass into the pre-tared vial. Crucial: Do not drop the powder from a height; lower the spatula directly into the vial to prevent aerosolization.

  • Immediately cap the reaction vial tightly. Never transport open containers of nitroaromatic powders across the laboratory.

Phase 3: Post-Operation & Decontamination

  • Wipe the exterior of the reaction vial, the spatula, and the balance draft shield with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) / 30% Water.

  • Carefully fold the anti-static bench paper inward, trapping any microscopic dust, and place it in a designated solid hazardous waste bag.

Spill Response & Disposal Plan

Spill Response: If a spill occurs outside the fume hood, evacuate personnel from the immediate vicinity to prevent tracking and inhalation. Do NOT sweep the dry powder , as this will immediately aerosolize the toxic hydrochloride salt (5)[5]. Instead, cover the spill with absorbent pads dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate). This simultaneously suppresses dust and neutralizes the acidic hydrochloride component. Scoop the neutralized slurry into a wide-mouth hazardous waste container using a non-sparking tool.

Disposal Plan: 4-Fluoro-6-nitroindoline hydrochloride must be treated as acutely hazardous chemical waste. Route the material to a certified chemical waste disposal facility for high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to capture toxic nitrogen oxides (NOx) and hydrogen fluoride (HF) gases generated during combustion (5)[5].

Operational Logic Visualization

G Start 4-Fluoro-6-nitroindoline HCl Handling Workflow PPE Don PPE (P100, Double Nitrile, Goggles) Start->PPE Setup Fume Hood Setup (Anti-static paper) PPE->Setup Op Weighing & Transfer (Closed System) Setup->Op Spill Spill Detected? Op->Spill SpillResp Wet Wipe & Neutralize (Do Not Sweep Dry) Spill->SpillResp Yes Decon Surface Decontamination (70% IPA) Spill->Decon No Waste Hazardous Waste Collection SpillResp->Waste Decon->Waste Incinerate Incineration (NOx & HF Scrubbers) Waste->Incinerate

Workflow for handling, spill response, and disposal of 4-Fluoro-6-nitroindoline hydrochloride.

References

  • BenchChem. "Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds." 2

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." 4

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines."3

  • Semantic Scholar. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)." 1

  • Santa Cruz Biotechnology. "MATERIAL SAFETY DATA SHEET: rac Metanephrine Hydrochloride Salt." 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.